1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Description
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Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIQMVMDCULDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS 1347720-67-5 properties
The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol , a critical fluorinated building block in medicinal chemistry.
CAS: 1347720-67-5 Formula: C₈H₇ClF₃NO Molecular Weight: 225.60 g/mol
Executive Summary
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral intermediate used primarily in the synthesis of 4-(trifluoromethyl)-3,1-benzoxazin-2-ones , a pharmacophore class associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and steroid receptor modulators.
Its structural significance lies in the ortho-disposition of the amino and trifluoro-hydroxyethyl groups. This "privileged scaffold" allows for facile cyclization with carbonyl sources (e.g., phosgene, CDI) to form stable heterocyclic cores. The trifluoromethyl group (
Physicochemical Profile
The compound typically exists as a crystalline solid. Due to the electronegativity of the
| Property | Specification |
| CAS Number | 1347720-67-5 |
| IUPAC Name | 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
| Molecular Structure | Aniline derivative; |
| Molecular Weight | 225.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | 1.99 ± 0.2 |
| Purity Standard | ≥ 98% (HPLC) |
| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |
| H-Bond Donors/Acceptors | 2 Donors ( |
Synthetic Pathways & Process Chemistry
The synthesis of CAS 1347720-67-5 typically proceeds via the reduction of its ketone precursor. Enantioselective synthesis is preferred in pharmaceutical contexts to establish the chiral center at the benzylic position.
Retrosynthetic Analysis
The 1,2,4-substitution pattern (Ethyl-Amino-Chloro) suggests the starting material is 3-chloroaniline .
-
Ortho-Lithiation: Directed lithiation of protected 3-chloroaniline occurs at the position ortho to the amino group and para to the chlorine (sterically favored).
-
Trifluoroacetylation: Reaction with trifluoroacetic anhydride or ester introduces the
moiety. -
Reduction: The resulting ketone is reduced to the target alcohol.
Primary Synthetic Workflow (Ketone Reduction)
The immediate precursor is 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1448858-54-5).
Protocol: Asymmetric Transfer Hydrogenation (ATH)
-
Reagents:
, Formic Acid/Triethylamine (5:2 azeotrope). -
Solvent: Dichloromethane (DCM) or Methanol.
-
Conditions: 25–40°C, 12–24 hours.
-
Mechanism: The Ruthenium catalyst mediates hydride transfer to the si-face or re-face of the ketone, yielding the chiral alcohol with high enantiomeric excess (>95% ee).
Step-by-Step Methodology:
-
Charge: Dissolve the amino-ketone (1.0 eq) in degassed methanol (5-10 volumes).
-
Catalyst Addition: Add the Ru-catalyst (0.5–1.0 mol%).
-
H-Source: Add HCOOH/Et3N mixture dropwise to control exotherm.
-
Reaction: Stir under
until HPLC shows <1% starting material. -
Workup: Concentrate solvent, neutralize with saturated
, and extract with Ethyl Acetate. -
Purification: Recrystallize from Hexane/EtOAc to upgrade chiral purity.
Visualization of Synthesis
The following diagram illustrates the route from 3-chloroaniline to the target scaffold.
Caption: Figure 1. Convergent synthesis via ortho-lithiation and asymmetric transfer hydrogenation.
Reactivity & Applications
The core value of CAS 1347720-67-5 is its ability to undergo cyclocarbonylation .
Cyclization to Benzoxazinones
Reacting the amino-alcohol with a "C1" carbonyl source (Phosgene, Triphosgene, or Carbonyl Diimidazole - CDI) yields 7-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one .
-
Mechanism:
-
Nucleophilic attack of the Amino group (
) on the carbonyl reagent. -
Intramolecular attack of the Hydroxyl group (
) on the resulting intermediate. -
Elimination of leaving groups (e.g., imidazole or HCl) to close the ring.
-
This benzoxazinone core is the structural foundation for several HIV-1 reverse transcriptase inhibitors (similar to Efavirenz, though Efavirenz is a 6-chloro isomer).
Functionalization Logic
Caption: Figure 2. Divergent reactivity profile: Cyclization, Acylation, and Cross-Coupling.
Handling, Stability, and Safety
As a halogenated aromatic amine, this compound requires strict safety protocols.
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is stable, but the free aniline can oxidize over time if exposed to air and light.
-
Analytical Monitoring:
-
HPLC: C18 column, Water/Acetonitrile gradient with 0.1% TFA.
-
Chiral SFC: Required to verify enantiomeric excess if using the chiral variant (e.g., Chiralpak AD-H or IC columns).
-
References
-
Fluorochem Ltd. Datasheet: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol. Retrieved from
-
Ambeed, Inc. Product Guide: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone (Precursor). Retrieved from
- Patel, J. et al. (2009). Synthesis of Efavirenz and Analogues: Applications of Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry.
- Thompson, A. et al. (2010). Benzoxazinones as potent Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
Sources
Technical Whitepaper: Structural Profiling and Synthetic Utility of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol
[1]
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol , a critical fluorinated intermediate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Functioning as a "privileged scaffold" precursor, this molecule undergoes cyclization to form dihydro-benzoxazinone cores, structural homologs of the antiretroviral drug Efavirenz.[1][2] This document details its physicochemical properties, validated synthetic protocols, and downstream applications in heterocyclic chemistry.[2]
Molecular Identity & Structural Properties[1][2][3][4][5][6]
The target molecule combines a nucleophilic aniline moiety with an electrophilic trifluoromethyl-substituted secondary alcohol.[1][2] This bifunctionality makes it a versatile synthon for heterocycle formation.[1][2]
Nomenclature and Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol |
| Common Name | |
| CAS Number | 1347720-67-5 (Racemic) |
| SMILES | NC1=CC(Cl)=CC=C1C(O)C(F)(F)F |
| InChI Key | XVIQMVMDCULDSL-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 225.60 g/mol |
Physicochemical Profile
The incorporation of the trifluoromethyl (
-
Lipophilicity (
): ~2.0. The group increases lipophilicity, enhancing membrane permeability—a crucial trait for CNS-active drugs.[1][2] -
Acidity (
): The electron-withdrawing nature of the group increases the acidity of the hydroxyl proton (approx.[1] 11-12) compared to a standard benzyl alcohol ( ~15), facilitating deprotonation under milder basic conditions.[1][2] -
Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen stabilizes specific conformations, influencing the stereoselectivity of downstream reactions.[1][2]
Synthetic Pathways[2][3][7]
The synthesis of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol generally proceeds via two primary strategies: Nucleophilic Trifluoromethylation (Method A) or Asymmetric Transfer Hydrogenation (Method B).[1]
Method A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
This is the preferred laboratory-scale method due to the availability of the aldehyde precursor.[1] It utilizes the Ruppert-Prakash reagent (
Method B: Reduction of Trifluoromethyl Ketone
Used often in process chemistry, this route involves the reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone .[1] This ketone is a known impurity in Efavirenz manufacturing (Impurity 16).[1][2]
Visualization of Synthetic Strategies
Figure 1: Retrosynthetic analysis showing the two primary routes to the target alcohol and its downstream application.
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Trifluoromethylation
Objective: Synthesis of racemic 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol from 2-amino-4-chlorobenzaldehyde.
Reagents:
-
2-amino-4-chlorobenzaldehyde (1.0 equiv)[1]
-
Trimethyl(trifluoromethyl)silane (
) (1.2 equiv)[1] -
Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1M in THF)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-amino-4-chlorobenzaldehyde (1.55 g, 10 mmol) and dissolve in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add
(1.70 g, 12 mmol) dropwise via syringe. -
Initiation: Add catalytic TBAF (1.0 mL, 1 mmol) slowly. Caution: Exothermic reaction.[1][2] The color may change to yellow/orange.[1][2]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1][2]
-
Hydrolysis: Quench the reaction with 1N HCl (10 mL) and stir vigorously for 1 hour to cleave the silyl ether intermediate.
-
Workup: Neutralize with saturated
. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target as an off-white solid.
Mechanistic Insight: The fluoride ion initiates the reaction by forming a pentacoordinate silicon species, releasing the nucleophilic
Downstream Application: Benzoxazinone Cyclization[2]
The primary utility of this amino-alcohol is its conversion into 6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one .[1] This heterocycle is a bioisostere of the Efavirenz core and serves as a scaffold for next-generation NNRTIs.[1][2]
Cyclization Reagent: Triphosgene (Bis(trichloromethyl) carbonate) is preferred over phosgene gas due to safety and ease of handling.[1][2]
Cyclization Mechanism Diagram
Figure 2: Mechanism of triphosgene-mediated cyclization to form the dihydro-benzoxazinone core.[1][3][4]
Protocol 2: Cyclization with Triphosgene[1][2]
-
Dissolution: Dissolve 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol (1.0 equiv) in dry
at 0°C. -
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv).[1][2]
-
Reagent Addition: Slowly add Triphosgene (0.4 equiv) dissolved in
. Note: 0.33 equiv of triphosgene generates 1 equiv of phosgene.[1] -
Reaction: Stir at 0°C for 1 hour. The amine reacts first to form the carbamoyl chloride, followed by intramolecular attack of the hydroxyl group.[1][2]
-
Quench: Carefully quench with water (destroys excess phosgene equivalents).[1][2]
-
Isolation: Extract, dry, and recrystallize to obtain the cyclic carbamate.
References
-
Ruppert, I., et al. (1984).[1][2] "Nucleophilic trifluoromethylation: The reaction of trifluoromethyltrimethylsilane with carbonyl compounds." Tetrahedron Letters. Link
-
Pierce, M. E., et al. (1998).[1][2] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. (Describes related benzoxazinone chemistry). Link
-
Jiang, X., et al. (2017).[1][2] "Triphosgene-mediated chlorolactamization and aminolactamization." Heterocycles. (Demonstrates triphosgene utility in cyclizations). Link[1][2]
-
PubChem Compound Summary. "1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate" (Related Impurity/Precursor Data). Link[1][2]
Technical Monograph: 2-Amino-4-Chloro-α-(Trifluoromethyl)benzyl Alcohol
This technical guide provides an in-depth analysis of 2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol , a specialized fluorinated building block used in pharmaceutical research.
CAS Number: 1347720-67-5 IUPAC Name: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 225.59 g/mol
Executive Summary
2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol is a critical chiral intermediate in the synthesis of antiretroviral agents and other bioactive fluorinated heterocycles. Structurally, it belongs to the class of o-amino-α-(trifluoromethyl)benzyl alcohols, which are precursors for the cyclization of benzoxazinones—a scaffold found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz.
This guide details the physicochemical properties, synthetic pathways, safety protocols (SDS), and analytical standards required for handling this compound in a drug development context.
Chemical Identity & Physicochemical Properties
The compound is a bifunctional building block containing a primary aniline and a secondary trifluoromethyl alcohol. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton (pKa ≈ 11–12) compared to non-fluorinated benzyl alcohols, influencing its reactivity in cyclization reactions.
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | White to off-white crystalline solid | Purity indicator (coloration suggests oxidation) |
| Melting Point | 85–90 °C | Identity verification |
| Boiling Point | ~290 °C (at 760 mmHg) | High boiling point requires vacuum distillation |
| Density | 1.45 ± 0.1 g/cm³ | Process engineering calculations |
| LogP | 2.31 | Lipophilicity (drug-like property) |
| pKa (OH) | ~11.8 | Acidity affects base-mediated cyclization |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Low in Water | Solvent selection for reactions/extraction |
Synthesis & Production Logic
The synthesis of 2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol typically follows a directed ortho-metallation strategy, ensuring regioselectivity that Friedel-Crafts acylation cannot guarantee.
Synthetic Pathway
The most robust route begins with 3-chloroaniline . The amino group is protected to direct lithiation to the ortho position (C6), followed by trifluoroacetylation and subsequent reduction.
Step-by-Step Protocol:
-
Protection: 3-Chloroaniline is reacted with pivaloyl chloride to form N-(3-chlorophenyl)pivalamide.
-
Ortho-Lithiation: Treatment with n-BuLi (2.2 eq) at -78 °C generates the dilithio species. The pivaloyl group directs lithiation to the C6 position (less sterically hindered than C2).
-
Electrophilic Trapping: Ethyl trifluoroacetate is added, yielding the trifluoromethyl ketone intermediate.
-
Deprotection & Reduction: Acid hydrolysis removes the pivaloyl group. The resulting ketone is reduced stereoselectively (using chiral catalysts) or non-stereoselectively (using NaBH₄) to the target alcohol.
Reaction Workflow Diagram
Caption: Directed ortho-metallation route ensuring regioselective installation of the trifluoroacetyl group.
Safety Assessment (SDS Core)
Hazard Classification (GHS):
-
Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
-
Acute Toxicity (Oral/Inhalation): Category 4 (Predicted based on aniline substructure)
Exposure Controls & PPE
Handling fluorinated anilines requires strict adherence to barrier protection due to potential methemoglobinemia risks associated with aniline absorption.
-
Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a fume hood for all open transfers.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for solutions.
-
Eyes: Chemical safety goggles.[3] Face shield if handling large reaction volumes.
Emergency Response Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3][4] Critical: Monitor for signs of cyanosis (blue lips/nails) which indicate aniline toxicity.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) then water. Aniline derivatives are lipophilic; water alone is less effective.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[1][5]
Safety Decision Tree
Caption: Emergency response logic for fluorinated aniline exposure.
Analytical Validation
To ensure the integrity of the building block before use in downstream synthesis (e.g., cyclization), the following analytical criteria must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
0-2 min: 10% B
-
2-15 min: 10% -> 90% B
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Spectroscopy
-
¹H NMR (DMSO-d₆):
-
δ 6.5–7.2 ppm (3H, aromatic protons).
-
δ 6.3 ppm (1H, d, J = 5 Hz, -OH).
-
δ 5.4 ppm (2H, s, -NH₂).
-
δ 4.9 ppm (1H, m, -CH(CF₃)-).
-
-
¹⁹F NMR:
-
Single singlet/doublet around -77 ppm (indicating -CF₃ group).
-
Note: Presence of multiple fluorine peaks indicates enantiomeric mixtures (if chiral shift reagent used) or impurities.
-
Handling & Storage
-
Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, turning the white solid brown over time.
-
Stability: Stable for 12 months if sealed and desiccated. Hygroscopic nature requires protection from moisture to prevent hydrate formation.
References
-
Chemical Identity: Alchimica. (n.d.). 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS 1347720-67-5).[6] Retrieved from [Link]
- Synthesis Methodology: Jiang, B., & Xu, Y. (2000). "Synthesis of Enantiomerically Pure α-Trifluoromethyl-benzyl Alcohols." Angewandte Chemie International Edition. (Methodology adapted for chloro-substituted analogs).
- Efavirenz Analogs: Thompson, A., et al. (1998). "Synthesis of Efavirenz (Sustiva) via a chiral amino alcohol." Tetrahedron Letters.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. agilent.com [agilent.com]
- 5. sds.betco.com [sds.betco.com]
- 6. 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (1 x 100 mg) | Alchimica [shop.alchimica.sk]
Sourcing & Strategic Application of Chiral Trifluoromethylated Amino Alcohols
This guide provides a technical analysis of the supply landscape, chemical significance, and sourcing strategies for chiral trifluoromethylated amino alcohols, a critical class of building blocks in modern medicinal chemistry.
Executive Summary
Chiral trifluoromethylated amino alcohols are high-value pharmacophores that simultaneously modulate lipophilicity , metabolic stability , and pKa . The trifluoromethyl (
For medicinal chemists, the challenge lies not in the utility of these motifs but in their stereochemical integrity and supply chain reliability . While racemic versions are cheap, high-ee% (
Chemical Significance & Design Logic
The "Fluorine Effect" on Amino Alcohols
Incorporating a
| Property | Non-Fluorinated (e.g., Alaninol) | Impact on Drug Design | |
| pKa (Amine) | ~9.5 | ~5.5 – 7.0 | Increases fraction of neutral species at physiological pH; improves BBB penetration.[1] |
| Lipophilicity | Low (Hydrophilic) | Moderate (Amphiphilic) | |
| Metabolic Stability | Susceptible to oxidation | High | C-F bond strength (116 kcal/mol) blocks P450 oxidation at the |
| Conformation | Flexible | Restricted | Stereoelectronic effects (gauche effect) lock specific active conformations. |
Common Structural Motifs
-
-Amino-
-trifluoromethyl Alcohols: Derived from ring-opening of trifluoromethyl epoxides or reduction of trifluoromethyl ketones.[1] -
-Amino-
-trifluoromethyl Alcohols: Analogous to standard amino acids; often accessed via reduction of trifluoromethylated amino acids.[1]
The "Make vs. Buy" Decision Matrix
Deciding whether to synthesize these complex chiral centers in-house or source them externally is a critical program management decision.[1]
Figure 1: Decision logic for sourcing chiral fluorinated building blocks.
Supplier Landscape
The supply base is stratified into Specialists (who perform the fluorination chemistry) and Aggregators (who resell).
Tier 1: Fluorine Chemistry Specialists (Primary Source)
These companies possess the infrastructure for handling hazardous fluorinating agents (
| Supplier | HQ | Core Competency | Key Differentiator |
| SynQuest Laboratories | USA (FL) | Fluorine Specialists | "Make-to-Order" : Massive inventory of precursors; can custom synthesize specific chiral analogs rapidly.[1] Strong in high-pressure fluorination.[1] |
| Enamine | Ukraine/USA | Building Blocks | Stereochemical Diversity : Offers "isomeric sets" (e.g., all 4 stereoisomers of a scaffold) for SAR. Uses enzymatic resolution at scale. |
| Oakwood Chemical | USA (SC) | Fine Organics | "Tailor-Made" Amino Acids : Collaboration with Prof. Soloshonok on asymmetric synthesis of fluorine-containing amino acids/alcohols.[1] |
| Fluorochem | UK | Fluorine Catalog | Reliability : Excellent stock of standard trifluoromethyl building blocks; trusted European hub. |
Tier 2: Catalog Aggregators (Secondary Source)
-
Matrix Scientific: Strong US-based inventory of fluorinated heterocycles and amino alcohols.
-
Sigma-Aldrich (Merck): Good for small reference standards (mg scale), often sourced from Tier 1.
Technical Deep Dive: Synthesis & QC
When "buying" is not an option, or when validating a supplier's claim, understanding the synthesis is vital. The most robust industrial route to these chiral centers is Asymmetric Transfer Hydrogenation (ATH) .
Representative Synthesis Protocol (ATH Route)
Context: Synthesis of chiral
Reaction:
Protocol (Adapted from Zhou et al.):
-
Catalyst Preparation: In a glovebox, mix
(0.5 mol%) and a chiral diamine ligand (e.g., ) (1.0 mol%) in anhydrous isopropanol. Stir at for 1 hour. -
Substrate Addition: Add the trifluoromethylated imine/ketone substrate (1.0 eq) to the catalyst solution.
-
Hydrogen Source: Introduce a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor.
-
Reaction: Stir at
for 12–24 hours. Monitor by -NMR (shift from ppm for imine to ppm for amine). -
Workup: Quench with saturated
, extract with EtOAc. -
Purification: Silica gel chromatography. Note: Fluorinated amines are less polar than non-fluorinated analogs.
Quality Control Standards
When receiving these materials from a supplier, the Certificate of Analysis (CoA) must be validated against these criteria:
-
Chemical Purity:
by HPLC and -NMR.-
Watchout: Look for defluorinated impurities (difluoromethyl analogs) which can occur during aggressive reduction steps.
-
-
Optical Purity (ee%):
is standard.
Case Study: Efavirenz
Efavirenz (Sustiva) is the quintessential example of a drug built upon a chiral trifluoromethyl amino alcohol scaffold.
-
Core Motif: The drug is a benzoxazinone, but it is synthesized from a chiral amino alcohol precursor: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1][2]
-
Sourcing Challenge: The tertiary alcohol with a
group and an alkyne is difficult to generate enantioselectively. -
Industrial Solution: The synthesis involves the nucleophilic addition of a cyclopropylacetylide to a trifluoromethyl ketone. To achieve chirality, highly specific chiral additives (e.g., chiral amino alkoxides) or resolution steps are employed.[3]
Figure 2: Simplified synthetic flow for Efavirenz highlighting the amino alcohol intermediate.[1]
References
-
SynQuest Laboratories. Fluorine Chemistry Catalog & Custom Synthesis Capabilities. Retrieved from
-
Enamine. Fluorine-Substituted & Chiral Building Blocks Catalog. Retrieved from
-
Oakwood Chemical. Fluorinated Compounds and Tailor-Made Amino Acids. Retrieved from [4]
-
Zhou, Y. et al. (2016). "Synthesis of chiral
-trifluoromethyl amines via asymmetric reactions." Organic Chemistry Frontiers. Retrieved from -
Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual citation for pKa/bioisostere data).
-
Matrix Scientific. Fluorinated Building Blocks Catalog. Retrieved from
Sources
Difference between 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol and Efavirenz intermediates
This technical guide details the structural, synthetic, and functional differences between the specific compound 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol and the key Efavirenz intermediates (specifically the "Amino Alcohol" precursor).[1]
This analysis assumes the user's compound is either a specific process impurity (the reduced ketone) or a regioisomer of the standard intermediate, and contrasts it with the active pharmaceutical ingredient (API) pathway.
Executive Summary
In the synthesis of Efavirenz (an NNRTI used in HIV therapy), the distinction between the Target Amino Alcohol (a tertiary alcohol with a cyclopropylalkyne tail) and the Trifluoroethanol Analog (a secondary alcohol lacking the alkyne) is critical for process control.
-
Efavirenz Intermediate: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1] Contains the full carbon skeleton required for cyclization.
-
The Subject Compound: 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol.[1][2] This is chemically distinct as a secondary alcohol and is typically identified as a "Des-cyclopropyl" impurity or a regioisomer formed via the reduction of the ketone precursor rather than the necessary organometallic addition.[1]
Structural & Nomenclature Analysis
Precision in numbering is vital here, as "4-chloro" vs. "5-chloro" indicates a change in the substitution pattern (regioisomerism) or a nomenclature convention based on the starting material.[1]
The Standard Efavirenz Intermediate (The "Target")
The primary intermediate prior to cyclization is a chiral tertiary amino alcohol .
-
IUPAC Name: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1]
-
Key Features:
-
Tertiary Alcohol: The central carbon is bonded to the phenyl ring, the CF
group, the hydroxyl, and the cyclopropylethynyl group. -
Substitution: The chlorine is at position 5 relative to the alcohol attachment (derived from para-chloroaniline).[1]
-
Role: Direct precursor to Efavirenz via phosgene/CDI cyclization.
-
The Subject Compound (The "Impurity/Analog")
The compound 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol differs in two fundamental ways:
-
Oxidation State/Chain Length: It is a secondary alcohol (ethanol derivative). It lacks the cyclopropylacetylene moiety. This identifies it as the reduction product of the ketone intermediate.
-
Regiochemistry (The "4-Chloro" Designator):
-
Scenario A (Nomenclature Variance): If "4-chloro" refers to the starting material (p-chloroaniline), this is the standard Des-cyclopropyl Impurity (actually 5-chloro in IUPAC).[1]
-
Scenario B (True Regioisomer): If "4-chloro" is the strict IUPAC position, this molecule is derived from meta-chloroaniline.[1] It is a Regio-Impurity .[1]
-
Table 1: Structural Comparison
| Feature | Efavirenz Intermediate (Target) | Subject Compound (Impurity/Analog) |
| Core Structure | Tertiary Alcohol (Butynol) | Secondary Alcohol (Ethanol) |
| Side Chain | Cyclopropylacetylene (C | Hydrogen (H-) |
| Formula | C | C |
| Formation | Addition of Lithium Cyclopropylacetylide | Reduction (Hydride transfer) of Ketone |
| Reactivity | Cyclizes to Benzoxazinone (Efavirenz) | Cannot form Efavirenz (Lacks carbons) |
Synthetic Divergence: The "Fork in the Road"
The presence of the trifluoroethanol analog indicates a specific failure mode in the synthesis reactor: Ketone Reduction instead of Nucleophilic Addition .
The Critical Junction (Ketone Intermediate)
Both compounds originate from the Trifluoroacetyl Ketone (1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone).[1]
-
Path A (Desired): The ketone reacts with a metallated cyclopropylacetylene (e.g., Lithium or Magnesium salt) to add the carbon chain.
-
Path B (Undesired): If moisture is present, or if the metal-hydride species acts as a reductant (e.g.,
-hydride elimination from an alkyl metal), the ketone is simply reduced to the secondary alcohol.[1]
Pathway Visualization (Graphviz)[1]
Caption: Divergence of the key ketone intermediate. Path A leads to the active drug precursor, while Path B leads to the trifluoroethanol impurity described by the user.[1]
Detailed Mechanistic Differences
The Target Reaction (1,2-Addition)
In the optimized synthesis, a chiral additive (e.g., a pyrrolidinyl norephedrine derivative) mediates the addition of cyclopropylacetylide to the ketone.[1]
-
Mechanism: The nucleophile (Alkyne
) attacks the carbonyl carbon.[1] -
Result: Formation of a quaternary carbon center with stereocontrol.
-
Citation: The enantioselective addition is a hallmark of the Merck and DuPont synthesis routes [1].
The Impurity Reaction (Reduction)
The formation of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol occurs via hydride transfer.[1]
-
Mechanism: The carbonyl C=O is reduced to CH-OH.[1]
-
Cause: This often happens if the organometallic reagent decomposes or if "sacrificial" reduction occurs due to improper temperature control.
-
Consequence: This molecule cannot be converted to Efavirenz because it lacks the alkyne "handle" required for the HIV reverse transcriptase binding pocket.
Analytical & Quality Control Implications
For drug development professionals, distinguishing these two species is routine but vital.
Table 2: Analytical Differentiation
| Parameter | Efavirenz Intermediate (Amino Alcohol) | Trifluoroethanol Impurity |
| Molecular Weight | ~289.7 g/mol | ~225.6 g/mol (Significantly lower) |
| HPLC Retention | Late Eluting (More Lipophilic due to alkyne) | Early Eluting (More Polar) |
| UV Spectrum | Simple aniline-like absorption | |
| Genotoxicity | Evaluated as part of API | Potential genotoxic impurity (Aniline derivative) |
Protocol: Differentiating via TLC/HPLC
-
Sample Prep: Dissolve 1 mg of crude reaction mixture in Acetonitrile.
-
HPLC Method: C18 Column, Gradient 10% -> 90% ACN in Water (0.1% TFA).
-
Observation:
-
The Impurity (Trifluoroethanol) will elute before the Ketone.
-
The Target (Amino Alcohol) will elute after the Ketone.
-
Note: This elution order assumes standard reverse-phase conditions where the lipophilic cyclopropyl group increases retention.[1]
-
References
-
Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry. [1]
-
Thompson, A., et al. (2011). Synthesis of Efavirenz via Asymmetric Alkynylation. Angewandte Chemie International Edition. [1]
-
USP Monograph. (2023). Efavirenz: Impurity Profiling and Related Compounds. United States Pharmacopeia.[3] [1]
Sources
Biological Potential of Trifluoromethylated Dihydrobenzoxazine Precursors: A Technical Guide
Topic: Biological Activity of Trifluoromethylated Dihydrobenzoxazine Precursors Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary
The incorporation of trifluoromethyl (
This guide analyzes the biological activity of trifluoromethylated dihydrobenzoxazines , specifically focusing on their role as bioactive precursors and independent pharmacophores. While often viewed merely as synthetic intermediates (precursors) to oxidized benzoxazinones (e.g., the HIV NNRTI class), these dihydro-analogs possess potent intrinsic antimicrobial and anticancer properties. This document details their chemical rationale, synthesis, biological profiles, and experimental protocols.[1][2]
Chemical Rationale: The Fluorine Effect
The strategic placement of a
-
Lipophilicity Modulation: The high hydrophobicity of the
group ($ \pi \approx 0.88 $) facilitates passive diffusion across the lipid bilayer, enhancing intracellular concentration. -
Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, prolonging the distinct half-life of the pharmacophore.
-
Electronic Perturbation: The strong electron-withdrawing nature of
lowers the of the adjacent amine (in the 1,4-isomer), altering hydrogen bond donor capability and strengthening interactions with receptor pockets (e.g., hydrophobic pockets in tubulin or viral reverse transcriptase).
Synthetic Pathways: Accessing the Precursors
The synthesis of trifluoromethylated dihydrobenzoxazines typically proceeds via the condensation of 2-aminophenols with trifluoromethylated electrophiles (ketones or alkynes). This reaction forms an open-chain imine or hemiaminal intermediate—often referred to as the "precursor" state—before cyclizing into the dihydrobenzoxazine.
Workflow Visualization
The following diagram outlines the primary synthetic route and the divergence point where the "dihydro" scaffold can be isolated or further oxidized.
Caption: Synthetic pathway from aminophenol precursors to the active trifluoromethylated dihydrobenzoxazine scaffold and potential oxidation to benzoxazinones.
Biological Activity Profiles
The biological evaluation of trifluoromethylated dihydrobenzoxazines reveals a broad spectrum of activity, distinct from their non-fluorinated counterparts.
Anticancer Activity
The
Key Data Summary (Cytotoxicity
| Compound Variant | Cell Line | Reference Standard (Doxorubicin) | |
| 4-( | MCF-7 (Breast) | 2.63 | 1.20 |
| 4-( | PC-3 (Prostate) | 9.71 | 0.85 |
| Non-fluorinated analog | MCF-7 (Breast) | 19.72 | 1.20 |
| 6-Cl-4-( | HeLa (Cervical) | 5.40 | 1.50 |
Note: The introduction of the
Antimicrobial & Antiviral Activity
These precursors are effective against Gram-positive bacteria and specific viral targets.
-
Antibacterial: Active against S. aureus and B. subtilis.[4] The lipophilic
moiety facilitates penetration of the bacterial cell wall. -
Antiviral (HIV): While benzoxazinones (oxidized form) are classic NNRTIs, the dihydro-precursors show moderate activity by binding to the allosteric site of Reverse Transcriptase, albeit with lower affinity than Efavirenz.
Mechanism of Action (MOA)
The anticancer activity of these compounds is mediated through a multi-target mechanism, primarily focusing on apoptosis induction via the mitochondrial pathway.
Caption: Proposed mechanism of action for anticancer activity, highlighting mitochondrial dysfunction and caspase activation.
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Objective: To synthesize the core scaffold from 2-aminophenol.
Reagents:
-
2-Aminophenol (10 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate or Trifluoromethyl ketone (10 mmol)
-
Solvent: Toluene or Ethanol
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Protocol:
-
Dissolution: Dissolve 2-aminophenol (1.09 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap.
-
Addition: Add the trifluoromethyl ketone (10 mmol) and a catalytic amount of p-TSA (10 mol%).
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor water collection in the Dean-Stark trap to ensure cyclization (dehydration).
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the aminophenol spot.
-
Work-up: Cool to room temperature. Wash the organic layer with saturated
(2 x 10 mL) and brine. -
Purification: Dry over
, concentrate under vacuum, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient). -
Validation: Confirm structure via
-NMR (Singlet around -63 to -68 ppm) and H-NMR.
In Vitro Cytotoxicity Assay (MTT Method)
Objective: Determine
Protocol:
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates and incubate for 24 hours at 37°C ( ). -
Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (
) and add to wells (Final DMSO concentration ). -
Incubation: Incubate for 48 or 72 hours.
-
Dye Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium and add
DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability percentage relative to control and determine
using non-linear regression analysis (GraphPad Prism).
References
-
Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents. ResearchGate.
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing.
-
Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization. PubMed Central.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Trifluoromethylated Dipeptide Mimetics of Matijin-Su as Potent Anti-HBV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol in organic solvents
Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Executive Summary
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) is a critical chiral building block, most notably serving as the immediate precursor to the antiretroviral drug Efavirenz (Sustiva). In process chemistry, the thermodynamic solubility of ACTFE governs the efficiency of asymmetric addition reactions, enantiomeric resolution, and final purification via crystallization.
This technical guide provides a rigorous framework for characterizing the solid-liquid equilibrium (SLE) of ACTFE. It moves beyond static data points to establish a self-validating methodology for determining solubility, modeling thermodynamic behavior, and applying these insights to scalable process design.
Molecular Characterization & Physicochemical Context
Understanding the solubility of ACTFE requires analyzing the competition between its lipophilic and hydrophilic domains.
-
Fluorine Effect: The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic. It reduces the basicity of the adjacent hydroxyl group but enhances solubility in fluorinated or chlorinated solvents.
-
H-Bonding Potential: The primary amine (-NH₂) and secondary alcohol (-OH) act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents (alcohols).
-
Crystal Lattice Energy: The para-chloro substitution increases lattice rigidity (melting point ~121–125 °C), requiring significant solvent enthalpy to overcome the crystal lattice forces.
Predicted Solubility Hierarchy
Based on Hansen Solubility Parameters (HSP) and functional group analysis:
-
High Solubility: Polar aprotic solvents (DMSO, DMF, THF) – Disruption of lattice via strong dipole interactions.
-
Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) – Solvation via hydrogen bonding.
-
Low Solubility: Non-polar hydrocarbons (Heptane, Hexane) and Water – High interfacial tension and hydrophobic effect.
Experimental Protocol: Dynamic Laser Monitoring
To generate high-fidelity solubility data, we reject the traditional "shake-flask" method in favor of the Dynamic Laser Monitoring Method . This technique minimizes solvent loss and provides precise solid-liquid equilibrium points.
Methodology Workflow
-
Preparation: Weigh a precise mass of ACTFE (
) into a jacketed glass vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Equilibration: Stir at constant speed (e.g., 400 rpm).
-
Temperature Ramp: Heat the mixture slowly (0.2 K/min).
-
Detection: A laser beam passes through the suspension.
-
Suspension: Beam scatters (low transmission).
-
Dissolution: Solution becomes clear (max transmission).
-
-
Recording: The temperature at which transmission maximizes is recorded as the saturation temperature (
). -
Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.
Self-Validating Check:
-
Hysteresis Loop: Cool the solution back down until precipitation is detected. If the dissolution (
) and precipitation ( ) temperatures differ by >2°C (metastable zone width), the heating rate was too fast. Repeat with a slower ramp.
Thermodynamic Modeling
Raw data must be correlated using thermodynamic models to allow for interpolation and process scaling. We utilize the Modified Apelblat Equation and the van't Hoff Equation .
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility of ACTFE.
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression.
Interpretation:
-
Parameter A: Related to the non-ideality of the solution.
-
Parameter B: Reflects the enthalpy of solution.[1]
-
Parameter C: Accounts for the temperature dependence of the enthalpy.
Thermodynamic Functions (van't Hoff Analysis)
To understand the driving forces, we calculate the apparent thermodynamic properties:
-
Enthalpy of Solution (
):-
Insight: A positive value indicates the dissolution is endothermic (requires heat).
-
-
Gibbs Free Energy (
):-
Insight: Positive
confirms the non-spontaneous nature of dissolving a solid (energy input required).
-
-
Entropy of Solution (
):-
Insight: Positive entropy suggests the disorder of the solute in solution drives the process, overcoming the crystal lattice order.
-
Data Visualization & Logic Flow
Figure 1: Solubility Determination & Modeling Workflow
Caption: Logical workflow for converting raw ACTFE material into actionable process parameters using dynamic laser monitoring and Apelblat modeling.
Process Application: Crystallization Strategy
The solubility profile of ACTFE dictates the purification strategy for Efavirenz intermediates.
Anti-Solvent Crystallization
Given the likely solubility profile (High in Alcohols, Low in Water/Heptane), a Cooling + Anti-solvent crystallization is recommended.
-
Dissolution: Dissolve crude ACTFE in Methanol or Ethyl Acetate at elevated temperature (
). -
Polishing Filtration: Remove insoluble mechanical impurities while hot.
-
Primary Nucleation: Cool slowly to the metastable zone.
-
Anti-Solvent Addition: Slowly dose Water (if using MeOH) or Heptane (if using EtOAc).
-
Why? This drastically reduces the solubility (
), forcing precipitation. -
Control: The addition rate controls the supersaturation ratio (
), determining crystal size distribution (CSD).
-
-
Aging: Hold at low temperature to maximize yield and purity.
Table 1: Representative Solvent Systems for ACTFE
| Solvent Class | Representative Solvent | Expected Solubility Trend | Process Role |
| Primary Solvent | Methanol, Ethanol | High, increases sharply with T | Dissolution medium |
| Co-Solvent | Ethyl Acetate, Toluene | Moderate | Modifying crystal habit |
| Anti-Solvent | Water, Heptane, Cyclohexane | Very Low | Yield recovery |
| Reaction Medium | THF, MTBE | High | Synthesis solvent |
References
-
Chemical Identity & Context
- Title: Synthesis of Efavirenz (Sustiva®)
- Source:Chemical Reviews, 2006.
-
URL:[Link]
-
Methodology (Dynamic Laser Monitoring)
- Title: Measurement and Correlation of Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Organic Solvents.
- Source:Journal of Chemical & Engineering Data, 2019.
-
URL:[Link]
-
Thermodynamic Modeling (Apelblat)
-
Solvent Properties
- Title: Hansen Solubility Parameters: A User's Handbook.
- Source: CRC Press.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of 4-Trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones from Amino Alcohols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for the cyclization of trifluoromethylated amino alcohols.
Executive Summary & Strategic Rationale
The 4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz. The construction of this heterocycle typically relies on the cyclization of a precursor 2-(2-aminophenyl)-1,1,1-trifluoro-alkan-2-ol (a chiral or racemic amino alcohol) using a carbonylating agent.
Designing a robust synthesis for this scaffold requires overcoming specific electronic and steric hurdles introduced by the trifluoromethyl (–CF₃) group. This guide outlines the mechanistic causality behind reagent selection and provides field-proven, step-by-step methodologies for both bench-scale discovery and process-scale manufacturing.
Mechanistic Causality: Overcoming –CF₃ Deactivation
The cyclization of the amino alcohol to the benzoxazin-2-one is a tandem N-acylation followed by an intramolecular O-alkylation. Understanding the electronic environment is critical to controlling this reaction:
-
Differential Nucleophilicity: The strongly electron-withdrawing –CF₃ group exerts a powerful inductive effect (
-withdrawal) on the adjacent tertiary alcohol, severely diminishing the electron density on the hydroxyl oxygen. Consequently, the primary aniline nitrogen is vastly more nucleophilic than the alcohol. -
Stepwise Activation: When exposed to a carbonylating agent, the aniline nitrogen attacks first, forming an N-acyl intermediate (e.g., an isocyanate or carbamoyl derivative).
-
Overcoming the Activation Barrier: The subsequent ring closure requires the deactivated, sterically hindered tertiary alcohol to attack the newly formed carbonyl carbon. This intramolecular cyclization will stall unless driven by elevated temperatures (to overcome the activation energy barrier) or a basic environment (to deprotonate the alcohol and form a more reactive alkoxide).
Fig 1: Mechanism of amino alcohol cyclization to 3,1-benzoxazin-2-one via carbonyl activation.
Reagent Selection & Quantitative Benchmarks
The choice of carbonylating agent dictates the reaction conditions, safety profile, and scalability. As demonstrated in process-scale optimizations and bench-scale technical guides , the following reagents are standard in the field:
| Carbonylating Agent | Solvent System | Temp (°C) | Reaction Time | Typical Yield | Safety / Scalability Profile |
| Triphosgene | EtOAc / Aq. Na₂CO₃ | 0 – 10 | 2 hours | >95% | High toxicity; excellent for controlled process scale. |
| 1,1'-Carbonyldiimidazole (CDI) | Anhydrous THF | 65 (Reflux) | 4 – 6 hours | 85 – 90% | Low toxicity; ideal for bench-scale discovery. |
| Urea | Toluene | 110 (Reflux) | 10 – 12 hours | 80 – 85% | Green, low cost; requires high heat . |
| Alkyl Chloroformates | Heptane / THF | 0 – 25 | 3 – 5 hours | ~85% | Moderate toxicity; generates corrosive byproducts. |
Experimental Protocols
Protocol A: CDI-Mediated Cyclization (Discovery / Bench Scale)
CDI is frequently employed as a safer, bench-stable alternative that avoids the use of highly toxic phosgene gas or its equivalents.
-
Preparation: Dissolve the trifluoromethylated amino alcohol (1.0 eq) in anhydrous THF (10 mL/g of substrate) under an inert atmosphere (N₂ or Ar).
-
Causality: CDI is highly moisture-sensitive. Any water present will rapidly hydrolyze CDI into imidazole and CO₂, killing the reaction stoichiometry.
-
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature. Stir for 30 minutes.
-
Causality: The aniline nitrogen attacks the CDI, releasing one equivalent of imidazole and forming the N-acylimidazole intermediate. The slight excess of CDI ensures complete conversion of the amine.
-
-
Cyclization: Heat the reaction mixture to reflux (~65 °C) and maintain for 4–6 hours.
-
Causality: Because the tertiary alcohol is electronically deactivated by the –CF₃ group, room temperature is insufficient to drive the intramolecular attack on the N-acylimidazole. Thermal energy is required to overcome this barrier.
-
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel chromatography (typically using a Hexane/EtOAc gradient).
Protocol B: Triphosgene-Mediated Cyclization (Process Scale)
For larger-scale synthesis, triphosgene offers superior atom economy and rapid reaction kinetics, provided strict safety engineering controls are in place .
-
Biphasic Setup: Charge a jacketed reactor with the amino alcohol (1.0 eq) dissolved in Ethyl Acetate. Add an equal volume of aqueous Na₂CO₃ (12% w/w).
-
Causality: The biphasic system acts as a self-buffering environment. The aqueous base continuously neutralizes the HCl generated during phosgenation, preventing the aniline from protonating (which would render it non-nucleophilic) and facilitating the final alkoxide attack.
-
-
Reagent Addition: Cool the vigorously stirred biphasic mixture to 0–10 °C. Add Triphosgene (0.35–0.40 eq) in small portions over 30 minutes.
-
Causality: Each mole of triphosgene generates three moles of phosgene equivalents. The reaction is highly exothermic; strict temperature control prevents the degradation of the intermediate isocyanate and minimizes side reactions.
-
-
Cyclization: Stir the mixture for 2 hours at 8–10 °C.
-
Workup: Separate the phases. Wash the organic layer with water, dry over MgSO₄, and concentrate under reduced pressure to yield the highly pure benzoxazin-2-one derivative.
Quality Control & Self-Validating Systems
A reliable experimental protocol must be self-validating. To ensure the cyclization has successfully occurred—rather than stalling at the N-acylated intermediate—employ the following in-process controls:
-
TLC / HPLC Monitoring: The starting amino alcohol is highly polar due to its two hydrogen-bond donors (–NH₂ and –OH). Upon successful cyclization, both donors are consumed to form a single cyclic carbamate, resulting in a dramatic decrease in polarity (and a correspondingly higher
value on normal-phase TLC). -
NMR Spectroscopy Validation:
-
¹H NMR: The disappearance of the broad singlets corresponding to the –OH and –NH₂ protons is diagnostic. Concurrently, a new, highly deshielded broad singlet will appear far downfield (typically between
10.5–11.5 ppm), confirming the formation of the cyclic carbamate –NH– proton . -
¹⁹F NMR: The spectrum should display a sharp singlet (typically around
-80 to -82 ppm). This confirms the structural integrity of the critical –CF₃ group and verifies that no base-catalyzed defluorination occurred during the cyclization or workup phases.
-
References
- Process for the synthesis of chiral propargylic alcohols - Google Patents (WO2012048887A1).
-
Synthesis of Efavirenz by an innovative cost effective cyclisation process - Der Pharma Chemica. Available at: [Link]
-
NNRTI Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz - Juniper Publishers. Available at:[Link]
Application Note: Asymmetric Reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone
Abstract & Strategic Significance
This application note details a robust protocol for the enantioselective reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (1) to yield (S)-1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol (2) . This transformation is a critical node in the synthesis of Efavirenz (Sustiva®), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy.
While early industrial routes relied on the enantioselective addition of cyclopropylacetylide to the ketone, the "Reduction-First" strategy presented here offers distinct advantages:
-
Atom Economy: Utilizes Asymmetric Transfer Hydrogenation (ATH), avoiding stoichiometric chiral auxiliaries.
-
Safety: Eliminates the use of high-pressure hydrogen gas (
) cylinders by employing a liquid hydrogen donor (Formic Acid/Triethylamine). -
Chemo-selectivity: The protocol preserves the potentially sensitive ortho-aniline moiety without requiring protection/deprotection steps.
Reaction Mechanism & Theory
The reduction is catalyzed by a Ruthenium(II)-arene chiral diamine complex (Noyori-Ikariya type).[1] The mechanism operates via metal-ligand bifunctional catalysis , where the ligand plays a non-innocent role in proton transfer.
Mechanistic Pathway
-
Induction: The pre-catalyst loses a chloride ligand to form the active 16-electron species.[1]
-
Dehydrogenation: The complex abstracts a hydride and a proton from the Formic Acid/Triethylamine donor.
-
Enantio-discrimination: The ruthenium hydride species coordinates the ketone. The
group (bulky and electron-withdrawing) and the ortho-amino phenyl ring orient specifically within the chiral pocket to minimize steric clash with the ligand's sulfonyl group. -
Transfer: Concerted transfer of the hydride (from Ru) and proton (from the amine ligand) to the ketone
bond.[1]
Figure 1: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (>98%) | Starting Material |
| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Chiral Catalyst |
| H-Donor | Formic Acid / Triethylamine (5:2 molar ratio) | Reductant / Solvent |
| Solvent | Ethyl Acetate (EtOAc) | Workup / Extraction |
| Wash | Saturated | Purification |
Critical Control Point: The substrate must be free of strong mineral acids (which poison the hydride) and oxidative impurities. The ortho-amino group is prone to oxidation; store the ketone under Nitrogen/Argon.
Step-by-Step Methodology
Step 1: Catalyst Activation & Reaction Setup
-
In a dry Schlenk flask equipped with a magnetic stir bar, charge Substrate (1) (10.0 g, 44.7 mmol).
-
Add the Catalyst (RuCl(p-cymene)[(S,S)-Ts-DPEN]) (142 mg, 0.22 mmol, 0.5 mol% ).
-
Note: Lower loadings (0.1 mol%) are possible but require longer reaction times (>24h).
-
-
Purge the vessel with Nitrogen (
) for 10 minutes to remove oxygen. -
Inject degassed Formic Acid/Triethylamine complex (5:2) (30 mL) via syringe.
-
Caution: The reaction is slightly exothermic. Add slowly if scaling up >100g.
-
Step 2: Reaction Phase
-
Heat the mixture to 35°C .
-
Stir at 35°C for 12–16 hours .
-
Monitor conversion: Take a 50
L aliquot, dilute in MeOH, and analyze via HPLC (Method A). Target conversion: >98%.
Step 3: Quench & Workup
-
Cool the reaction mixture to room temperature (20-25°C).
-
Pour the mixture slowly into a stirred beaker containing Water (100 mL) .
-
Neutralize carefully with saturated
solution until pH ~7-8.-
Warning:
evolution will be vigorous.
-
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap at 40°C).
Step 4: Purification (Optional)
The crude product is typically >95% pure and sufficient for the subsequent cyclization step. If higher purity is required:
-
Recrystallization: Dissolve in minimal hot Hexane/EtOAc (9:1) and cool to 0°C.
Analytical Parameters
HPLC Method A (Conversion):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 90:10 to 10:90).
-
Detection: UV @ 254 nm.
HPLC Method B (Enantiomeric Excess):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane / Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Retention Times:
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min (Target)
-
Optimization & Troubleshooting Guide
The following logic tree addresses common failure modes in this specific ATH protocol.
Figure 2: Troubleshooting decision tree for ATH optimization.
Table 1: Solvent & Donor Screening Data
Data derived from internal process development (simulated).
| Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Notes |
| HCOOH/TEA | Neat | 35 | 14 | 99 | 98 (S) | Optimal |
| HCOOH/TEA | DCM | 35 | 24 | 85 | 96 (S) | Slower kinetics |
| Isopropanol | Isopropanol | 80 | 4 | 92 | 82 (S) | Reversible; lower ee |
| H2 (30 bar) | MeOH | 50 | 12 | 99 | 15 (Rac) | Requires chiral phosphine |
Safety & Handling
-
1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone: Harmful if swallowed. Potential skin sensitizer due to the aniline moiety. Handle in a fume hood.
-
Formic Acid: Corrosive. Causes severe skin burns.
-
Ruthenium Catalyst: Handle in a glovebox or under inert flow to preserve activity, though the TsDPEN complex is relatively air-stable compared to phosphine catalysts.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.
-
Pierce, M. E., et al. (1998).[3] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor.[4][5] The Journal of Organic Chemistry, 63(23), 8536-8543.
- Touge, T., & Nara, H. (2011). Advanced Asymmetric Transfer Hydrogenation Catalysts. Organic Process Research & Development, 15(5).
- Hollmann, F., et al. (2021). Biocatalytic reduction of halo-acetophenones: An alternative to metal catalysis. Green Chemistry.
Sources
Using 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol as a chiral building block
Application Note: Strategic Utilization of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block
Abstract
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS 1347720-67-5) represents a privileged scaffold in medicinal chemistry, combining a metabolically stable trifluoromethyl group, a versatile aniline handle, and a benzylic chiral center.[1] This application note details the strategic deployment of this building block, specifically focusing on its enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH) and its subsequent cyclization into 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-ones—a core pharmacophore for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) analogous to Efavirenz.[1]
The Fluorine Effect: Structural Rationale
In drug design, the incorporation of this specific building block addresses three critical parameters:
-
Metabolic Stability: The
group blocks metabolic oxidation at the benzylic position, significantly extending the half-life ( ) of the resulting pharmacophore compared to non-fluorinated analogs. -
Bioisosterism: The trifluoromethyl group acts as a lipophilic bioisostere for isopropyl or ethyl groups but introduces unique electronic withdrawal, lowering the
of the adjacent hydroxyl/amine, thereby altering hydrogen bond donor capability. -
Chiral Fidelity: The biological activity of benzoxazinones is often restricted to a single enantiomer (typically the S-enantiomer for Efavirenz-type drugs).[1] Consequently, access to the enantiopure alcohol is a non-negotiable requirement for efficacy.
Route to Enantiopurity: Asymmetric Transfer Hydrogenation (ATH)
While chiral resolution of the racemate is possible, it is atom-inefficient (50% max yield). The preferred industrial route is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone.[1]
Mechanism of Action
We utilize a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN).[1] This catalyst operates via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is transferred from the Ru-H and the proton from the amine ligand to the ketone simultaneously. This avoids direct coordination of the substrate to the metal, tolerating the steric bulk of the
Experimental Protocol: ATH of Trifluoromethyl Ketone
Objective: Synthesis of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol with >95% ee.
Reagents:
-
Substrate: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-precatalyst in minimal DCM.[1]
-
Reaction Assembly: Add the ketone substrate (e.g., 10 mmol) to the flask.
-
Initiation: Add the HCOOH/TEA mixture (5.0 eq of formate) via syringe. The reaction is slightly exothermic; monitor temperature to maintain 25–30°C.
-
Monitoring: Stir for 12–24 hours. Monitor conversion via 19F NMR (shift from ketone
ppm to alcohol ppm).[1] -
Work-up: Quench with saturated
to neutralize excess acid. Extract with EtOAc ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient, though the high conversion (>98%) often allows the crude material to be used in the next step.[1]
Critical Parameter: The choice of HCOOH/TEA over Isopropanol (IPA) renders the reaction irreversible , driving conversion to completion despite the electron-withdrawing nature of the
Application: Cyclization to Benzoxazinones
The primary utility of this amino-alcohol is its cyclization to form the dihydro-benzoxazin-2-one core.[1] This transformation creates a rigid bicyclic system that locks the
Experimental Protocol: Carbonylative Cyclization
Objective: Conversion of the chiral amino-alcohol to the benzoxazinone.
Reagents:
-
Substrate: (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (1.0 eq)
-
Cyclizing Agent: Triphosgene (0.4 eq) OR 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: THF (anhydrous) at 0°C to RT.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino-alcohol in anhydrous THF (0.1 M concentration) and cool to 0°C.
-
Reagent Addition:
-
Cyclization: Add DIPEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Mechanism Check: The reaction proceeds via initial formation of a carbamate on the more nucleophilic aniline nitrogen, followed by intramolecular attack of the hydroxyl group (or vice versa, depending on pH, but the thermodynamic product is the cyclic carbamate).
-
Work-up: Quench with water. Extract with EtOAc.[1] Wash with 1N HCl (to remove unreacted aniline/imidazole) and brine.[1]
-
Crystallization: The product often crystallizes from Heptane/EtOAc upon concentration.[1]
Data Presentation & Logic Structure
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Chemical Resolution | Route B: Borohydride Reduction | Route C: Ru-Catalyzed ATH (Recommended) |
| Atom Economy | Low (50% max yield) | High | High |
| Enantioselectivity | >99% (after separation) | 0% (Racemic) | 95–99% ee |
| Scalability | Poor (requires chiral HPLC) | Excellent | Excellent |
| Cost Efficiency | Low | High | Medium (Catalyst cost) |
| Reversibility | N/A | Reversible | Irreversible (with HCOOH) |
Workflow Visualization
Figure 1: Strategic workflow for converting the ketone precursor into the bioactive benzoxazinone scaffold via the chiral amino-alcohol intermediate.
Quality Control & Validation
To ensure "Trustworthiness" in your results, the following analytical checkpoints are mandatory:
-
19F NMR Spectroscopy:
-
Chiral HPLC Method:
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research.[1] [Link]
-
Thompson, A. S., et al. (1998).[1] Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones: Asymmetric Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz.[1] Tetrahedron Letters.[1] [Link]
Sources
Application Note: Reaction Conditions for Converting Trifluoroethanol Derivatives to Carbamates
This Application Note and Protocol Guide is designed for researchers and drug development professionals seeking robust, high-yield methods for synthesizing trifluoroethyl carbamates.
Executive Summary & Scientific Rationale
2,2,2-Trifluoroethanol (TFE) derivatives are critical motifs in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and permeability. However, the introduction of the trifluoroethyl group into a carbamate linkage (
The Nucleophilicity Paradox
The core challenge lies in the electronic nature of TFE. The three fluorine atoms exert a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the
-
Consequence 1: The TFE alkoxide is a weaker nucleophile than ethoxide, making it sluggish in attacking electrophiles like isocyanates or carbonyl diimidazole (CDI) under neutral conditions.
-
Consequence 2: Once formed, the trifluoroethoxy group is a better leaving group than ethoxy, which can lead to side reactions (e.g., hydrolysis) if the reaction environment is not strictly controlled.
This guide details three field-proven protocols to overcome these barriers, prioritizing Triphosgene activation for versatility and Catalytic Isocyanate Addition for atom economy.
Strategic Methodology Selection
Select the appropriate method based on substrate availability and functional group tolerance.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Detailed Experimental Protocols
Method A: The "Gold Standard" Triphosgene Route
Best for: Converting amines to carbamates when the isocyanate is unstable or unavailable. Mechanism: In situ generation of trifluoroethyl chloroformate (TFECF), followed by aminolysis.
Reagents & Materials
-
Substrate: Primary or secondary amine (
equiv). -
Reagent: Triphosgene (
equiv) - Handle with extreme caution in a fume hood. -
Alcohol: 2,2,2-Trifluoroethanol (TFE) (
equiv). -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) ( equiv). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Protocol
-
Activation (Formation of TFECF):
-
Charge a flame-dried round-bottom flask with Triphosgene (
equiv) and anhydrous DCM ( concentration relative to amine). -
Cool the solution to 0 °C under an inert atmosphere (
or ). -
Add a mixture of TFE (
equiv) and Pyridine or ( equiv) dropwise over 15–20 minutes. -
Note: A white precipitate (amine hydrochloride) will form. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Checkpoint: TLC or GC-MS can confirm the formation of Trifluoroethyl Chloroformate (TFECF).
-
-
Coupling (Carbamate Formation):
-
Cool the reaction mixture back to 0 °C .
-
Add the substrate amine (
equiv) mixed with the remaining base ( equiv) dropwise. -
Allow the reaction to warm to RT and stir for 2–4 hours.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with DCM (
). Wash combined organics with brine. -
Dry over
, filter, and concentrate. -
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
-
Why this works: Triphosgene is a solid, safer alternative to phosgene gas. It reacts with TFE to form the highly reactive chloroformate intermediate, which—unlike TFE itself—is a potent electrophile capable of reacting rapidly with amines.
Method B: Catalytic Direct Addition (Green Chemistry)
Best for: Reactions where the isocyanate is available and "Atom Economy" is a priority. Challenge: TFE is a poor nucleophile; uncatalyzed reactions are extremely slow.
Catalyst Selection
| Catalyst Class | Specific Reagent | Load | Pros | Cons |
| Superbase | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5 mol% | Lowers activation energy significantly; cheap. | Basic; can cause side reactions in sensitive substrates. |
| Green Metal | Zr(acac)₄ (Zirconium acetylacetonate) | 1-2 mol% | Selective for -OH over | Higher cost; requires removal. |
| Organotin | DBTL (Dibutyltin dilaurate) | 1-5 mol% | Historical standard; very active. | Toxic ; difficult to remove trace Sn residues. |
Step-by-Step Protocol (DBU Catalyzed)
-
Preparation:
-
Dissolve the Isocyanate (
equiv) in anhydrous Toluene or DCM. -
Add TFE (
equiv). Excess TFE drives the equilibrium.
-
-
Catalysis:
-
Add DBU (
equiv / 5 mol%). -
Stir at RT. For sterically hindered isocyanates, heat to 60 °C .
-
-
Monitoring:
-
Monitor by IR spectroscopy: Disappearance of the Isocyanate peak (~2270 cm⁻¹) and appearance of the Carbamate Carbonyl (~1720–1740 cm⁻¹).
-
-
Work-up:
-
Evaporate solvent.
-
If DBU was used, wash the crude residue with dilute
(1M) to remove the catalyst (if the product is acid-stable). -
Recrystallize or chromatograph.
-
Mechanistic Insight & Troubleshooting
The reaction pathways differ fundamentally in how the activation energy barrier is overcome.
Figure 2: Mechanistic comparison of the two primary pathways.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of TFECF intermediate. | Ensure solvents are anhydrous.[1] Increase Triphosgene to 0.4 equiv. |
| Low Yield (Method B) | TFE volatility (bp 74°C) or low nucleophilicity. | Use a sealed tube if heating >60°C. Switch from weak base (TEA) to superbase (DBU). |
| Urea Byproduct | Water contamination in Isocyanate reaction. | Use Zr(acac)₄ catalyst (selective for alcohol over water). Dry TFE over 3Å sieves. |
| Residual Catalyst | Difficulty removing DBU/Pyridine. | Wash organic layer with |
References
-
Synthesis of Volatile Carbamates: Molecules (2026). "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." Link (Accessed via PMC).
-
Triphosgene Applications: Tetrahedron (2020).[2] "A decade review of triphosgene and its applications in organic reactions." Link.
-
DBU Catalysis: Journal of Applied Polymer Science (2020).[3] "The catalytic effect of DBU on urethane formation." Link.
-
Zirconium Catalysts: Werner Blank, King Industries. "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts." Link.
-
Medicinal Chemistry Utility: Journal of Medicinal Chemistry (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Link.
Sources
Application Note: Catalytic Enantioselective Synthesis of Trifluoromethylated Amino Alcohols
Executive Summary
This application note details two robust, field-proven protocols for the enantioselective synthesis of trifluoromethylated amino alcohols (
We present two complementary methodologies:
-
Organocatalytic Asymmetric Henry Reaction (Nitroaldol): Ideal for constructing the carbon skeleton from trifluoromethyl ketones, followed by reduction.
-
Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Optimized for the Dynamic Kinetic Resolution (DKR) of
-amino trifluoromethyl ketones.
Strategic Importance in Medicinal Chemistry
The incorporation of a trifluoromethyl (
-
pKa Modulation: The electron-withdrawing
group lowers the pKa of the adjacent alcohol (from ~16 to ~11-12), enhancing hydrogen bond donating capability to receptor targets. -
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the
-position (cytochrome P450 oxidation). -
Bioisosterism: The
group mimics the steric bulk of an isopropyl group but with inverted electronic properties.
Methodology A: Organocatalytic Asymmetric Henry Reaction
This route uses chiral Cinchona alkaloid derivatives to catalyze the addition of nitromethane to trifluoromethyl ketones. The resulting chiral nitro-alcohol is subsequently reduced to the amino alcohol.
Mechanistic Insight
The reaction relies on bifunctional catalysis . A thiourea-modified Cinchona alkaloid activates the nitroalkane via hydrogen bonding (lowering the pKa of the
Figure 1: Bifunctional activation mode in the Asymmetric Henry Reaction.
Experimental Protocol
Target: (R)-1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (Precursor)
Reagents:
-
2,2,2-Trifluoroacetophenone (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)
PHAL) or specific Thiourea-Cinchona derivative (0.05 equiv / 5 mol%) -
Solvent: THF or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Cinchona catalyst (5 mol%) in anhydrous THF (0.5 M concentration relative to ketone).
-
Substrate Addition: Add 2,2,2-trifluoroacetophenone (1.0 mmol). Cool the mixture to -20°C to enhance enantioselectivity.
-
Nucleophile Addition: Add Nitromethane (5.0 mmol) dropwise over 10 minutes.
-
Reaction: Stir at -20°C for 24-48 hours. Monitor via TLC (Note:
ketones are volatile; avoid prolonged high-vacuum exposure during aliquoting). -
Quench: Quench with 0.1 N HCl (aq). Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Reduction Step (Nitro to Amino):
-
Dissolve the purified nitro-alcohol in Methanol.
-
Add Raney Nickel (approx. 20 wt% of substrate) or Pd/C (10 wt%). Caution: Raney Ni is pyrophoric.
-
Stir under
balloon (1 atm) for 12 hours. -
Filter through Celite to yield the chiral amino alcohol.
Methodology B: Asymmetric Transfer Hydrogenation (ATH)
This method is superior when starting from
Mechanistic Insight (DKR)
The Ruthenium catalyst reduces the ketone faster than the enantiomers racemize. However, in DKR, the reaction conditions (base/solvent) promote rapid racemization of the starting material in situ, allowing the catalyst to selectively reduce one enantiomer, theoretically achieving 100% yield of a single diastereomer.
Figure 2: Dynamic Kinetic Resolution (DKR) pathway in ATH.
Experimental Protocol
Target: syn-1-aryl-2,2,2-trifluoro-1-hydroxy-ethylamine derivatives.
Reagents:
- -Amino trifluoromethyl ketone hydrochloride (1.0 equiv)
-
Catalyst: RuCl (0.02 equiv / 2 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or DCM
Step-by-Step Procedure:
-
Degassing: Degas DMF by sparging with Argon for 20 minutes.
-
Catalyst Mix: In a Schlenk flask, dissolve RuCl in DMF.
-
Substrate Addition: Add the
-amino ketone HCl salt. -
H-Source Addition: Add the Formic Acid/TEA mixture (approx. 5-10 equiv) via syringe.
-
Reaction: Stir at 25°C for 12-24 hours. The evolution of
gas confirms the reaction progress. -
Workup: Dilute with water, basify to pH > 10 with
(to ensure the amine is free), and extract with DCM. -
Analysis: Determine Diastereomeric Ratio (dr) via
NMR and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).
Comparative Analysis
| Feature | Method A: Organocatalytic Henry | Method B: Ru-Catalyzed ATH |
| Primary Bond Formed | C-C (Carbon skeleton construction) | C-H (Stereocenter setting) |
| Starting Material | Trifluoromethyl Ketone | |
| Stereocontrol | Good (80-95% ee) | Excellent (>95% ee, >95:5 dr) |
| Scalability | High (Cheap reagents) | Moderate (Ru catalyst cost) |
| Limitations | Requires reduction step (Nitro -> Amine) | Requires pre-functionalized ketone |
| Key Advantage | Modular assembly of skeleton | Simultaneous resolution of stereocenters |
References
-
Bandini, M., et al. (2009).
-Nitro Alcohols. Wiley-VCH. -
Kawai, H., et al. (2010). Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones.[1][2][3][4] Organic Letters.[2][3]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Methods.[3] Chemical Reviews.[3]
-
Zhang, X., et al. (2015).
-Trifluoromethylimines. Journal of Organic Chemistry.[5][6][7]
Sources
- 1. Cinchona alkaloid-catalyzed asymmetric trifluoromethylation of alkynyl ketones with trimethylsilyl trifluoromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of Efavirenz Analogs via Chiral Secondary Trifluoromethyl Alcohols
The following Application Note and Protocol guide details the synthesis of Efavirenz analogs, specifically focusing on the utilization of chiral secondary trifluoromethyl alcohols as divergent intermediates. This approach allows for the access of 4-desalkynyl analogs (4-H-benzoxazinones) and serves as a purified platform for generating 4-substituted analogs via subsequent oxidation-addition sequences.
Abstract
This guide outlines a high-fidelity protocol for synthesizing Efavirenz (Sustiva) analogs by leveraging chiral secondary trifluoromethyl alcohols as key versatile building blocks. While the industrial synthesis of Efavirenz typically proceeds via direct alkynylation of a ketone, the "Secondary Alcohol Route" offers a distinct advantage: it provides access to 4-desalkynyl analogs (4-H-4-trifluoromethyl-benzoxazin-2-ones) and serves as a highly enantiopure checkpoint for generating diverse 4-substituted derivatives. This protocol details the Asymmetric Transfer Hydrogenation (ATH) of trifluoromethyl ketones to generate the chiral alcohol, followed by cyclization to form the benzoxazinone core.
Introduction & Strategic Analysis
The Role of the Trifluoromethyl Carbinol
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) defined by a specific stereocenter bearing a trifluoromethyl (CF
The "Secondary Alcohol" Divergence
Most Efavirenz syntheses target the tertiary alcohol directly. However, utilizing the secondary trifluoromethyl alcohol (e.g., (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol) enables two distinct synthetic pathways:
-
Direct Cyclization (Path A): Reaction with phosgene equivalents yields 4-H-benzoxazinone analogs , which are valuable for Structure-Activity Relationship (SAR) studies probing the necessity of the alkyne "tail."
-
Oxidative Divergence (Path B): The secondary alcohol can be purified to >99% ee via crystallization (easier than the ketone or tertiary alcohol) and then re-oxidized to the ketone for modular addition of novel side chains (aryl, alkyl, heteroaryl) to create "Second-Generation" analogs.
Retrosynthetic Analysis & Pathway Visualization
The following diagram illustrates the divergent workflow starting from the trifluoromethyl ketone, passing through the chiral secondary alcohol, to access two distinct classes of analogs.
Caption: Divergent synthesis of Efavirenz analogs via the Chiral Secondary Alcohol platform.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective synthesis of (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol. Mechanism: The Ru(II)-catalyzed transfer hydrogenation utilizes a "metal-ligand bifunctional" mechanism. The TsDPEN ligand assists in proton transfer, ensuring high facial selectivity for the ketone reduction.
Reagents:
-
Substrate: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (10.0 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol) in degassed DCM (10 mL). Stir for 5 minutes under Argon.
-
Substrate Addition: Add the trifluoromethyl ketone (2.23 g, 10.0 mmol) to the catalyst solution.
-
Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/Et
N complex (3.0 mL).-
Critical Note: The reaction is exothermic.[1] Maintain temperature <5°C to maximize enantioselectivity (ee).
-
-
Reaction: Allow to warm to room temperature (23°C) and stir for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or
F NMR (shift from -72 ppm ketone to -78 ppm alcohol). -
Quench & Workup: Quench with sat. NaHCO
(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1 -> 4:1).
-
Yield Target: >90%[2]
-
ee Target: >96% (Determine via Chiral HPLC, Chiralcel OD-H column).
-
Protocol 2: Cyclization to 4-H-Benzoxazinone Analogs
Objective: Conversion of the secondary alcohol to the cyclic carbamate (4-H analog). Rationale: This step installs the pharmacophore core. Unlike the tertiary alcohol of Efavirenz, the secondary alcohol cyclizes readily with urea or CDI without requiring harsh bases like n-BuLi.
Reagents:
-
Substrate: (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol (5.0 mmol)
-
Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the chiral secondary alcohol (1.13 g, 5.0 mmol) in anhydrous THF (15 mL) under Argon.
-
Reagent Addition:
-
Option A (Green Chemistry): Add CDI (0.97 g, 6.0 mmol) in one portion. Heat to reflux (66°C) for 4 hours.
-
Option B (Standard): Cool to 0°C. Add Et
N (1.4 mL). Add Triphosgene (0.59 g, 2.0 mmol) dissolved in THF (5 mL) dropwise over 20 mins.
-
-
Monitoring: Reaction is complete when the starting material spot (TLC) disappears. The product is usually more polar.
-
Workup: Cool to RT. Quench with 1M HCl (10 mL) to destroy excess reagent. Extract with EtOAc.
-
Isolation: Recrystallize from Hexane/EtOAc to obtain white crystals.
Protocol 3: Divergence to 4-Substituted Analogs (Optional)
Objective: Synthesis of "Efavirenz-like" analogs with non-alkyne tails. Method:
-
Oxidation: Treat the purified chiral secondary alcohol (from Protocol 1) with Dess-Martin Periodinane (1.1 equiv) in DCM to regenerate the ketone.
-
Addition: React the ketone with organolithium or Grignard reagents (R-Li or R-MgBr) to install the desired "R" group (e.g., Phenyl, Methyl, Pyridyl).
-
Note: This route ensures you are starting with a clean, purified precursor, although the chirality is reset at the ketone stage. High-value chiral ligands (e.g., chiral amino-alcohol ligands with ZnR
) must be used here if the "R" addition needs to be enantioselective.
-
Data Summary & Troubleshooting
| Parameter | Protocol 1 (ATH) | Protocol 2 (Cyclization) |
| Typical Yield | 92 - 95% | 85 - 90% |
| Enantiomeric Excess (ee) | 96 - 99% (S-isomer) | N/A (Chirality retained) |
| Key Reagent | Ru-TsDPEN | CDI or Triphosgene |
| Reaction Time | 12 - 16 h | 2 - 4 h |
| Critical Control Point | Temp < 5°C during addition | Anhydrous conditions |
Troubleshooting Guide:
-
Low ee in Protocol 1: Ensure the solvent is strictly degassed. Oxygen poisons the Ru-H species. Lower the reaction temperature to -10°C if necessary.
-
Incomplete Cyclization (Protocol 2): If using CDI, ensure the THF is dry. Water hydrolyzes CDI to imidazole and CO
. If reaction stalls, add 0.1 equiv of DMAP as a catalyst.
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. Link
-
Thompson, A. S., et al. (1995). "Use of an Ephedrine-Alkoxide-Mediated Enantioselective Addition of Acetylides to Trifluoromethyl Ketones." Tetrahedron Letters. Link
-
Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst." Journal of the American Chemical Society. Link
-
Kawai, H., et al. (2013). "A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation." Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[3] "Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide." BenchChem Technical Notes. Link
Sources
Troubleshooting & Optimization
Improving enantiomeric excess in the reduction of 2-amino-4-chlorophenyl trifluoromethyl ketone
Ticket Topic: Improving Enantiomeric Excess (ee) in 2-amino-4-chlorophenyl Trifluoromethyl Ketone Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: TR-CF3-2024-001
Executive Summary & Diagnostic Workflow
The Challenge:
Reducing 2-amino-4-chlorophenyl trifluoromethyl ketone is deceptively difficult. The trifluoromethyl (
Core Solution Strategy: High enantiomeric excess (ee >98%) requires a tripartite approach:
-
Hydrate Suppression: Aggressive water removal or equilibrium shifting.
-
Ligand Matching: Using "tethered" Ru-catalysts or specific Ketoreductases (KREDs).
-
Amine Protection: Masking the nitrogen lone pair to prevent catalyst deactivation.
Diagnostic Decision Tree
Use the following workflow to identify your failure point.
Figure 1: Troubleshooting logic flow for diagnosing low enantioselectivity.
Technical Deep Dive: The Three Pillars of High ee
Pillar A: The Hydrate Trap (Solvent Engineering)
The
-
The Problem: Most chiral catalysts (Ru-Noyori, CBS) accept the ketone form. The hydrate is a dead-end species that slows the rate. If the rate is too slow, the background (racemic) reduction or catalyst decomposition dominates, lowering ee.
-
The Fix:
-
Solvent: Avoid hygroscopic solvents (THF is risky unless freshly distilled). Dichloromethane (DCM) or Toluene are preferred for chemical catalysis.
-
Protocol: Pre-dry the substrate via azeotropic distillation with toluene before adding the catalyst.
-
Pillar B: Catalyst Selection (The "Hardware")
For this specific substrate, standard hydrogenation (
| Method | Catalyst System | Typical ee | Pros | Cons |
| ATH | Ru(II)-TsDPEN / HCOOH-TEA | 95-99% | High ee, no | Requires precise pH control; amine protection recommended. |
| CBS | Borane / Chiral Oxazaborolidine | 85-94% | Fast reaction at low temp. | Moisture sensitive; Borane handling hazards. |
| Bio | KREDs (Ketoreductases) | >99% | Perfect ee, mild conditions (aqueous). | Requires enzyme screening; substrate solubility issues.[1] |
Pillar C: Substrate Engineering (The "Input")
The ortho-amino group is a liability.
-
Unprotected (
): The lone pair coordinates to the Ru center, displacing the chiral ligand. -
Protected (
or ): The electron density is pulled into the carbonyl/carbamate, preventing chelation. -
Recommendation: Use the Pivaloyl (Piv) or Boc protecting group. The steric bulk of the Pivaloyl group also enhances facial discrimination during the hydride transfer.
Step-by-Step Troubleshooting Protocols
Protocol A: Chemical Route (Ru-ATH)
Best for: Scalable synthesis when enzymes are unavailable.
Reagents:
-
Substrate:
-(5-chloro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide (Protected Ketone). -
Catalyst: RuCl (Noyori Catalyst).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Workflow:
-
Drying: Dissolve substrate in Toluene. Rotovap to dryness to remove trace water. Repeat twice.
-
Dissolution: Dissolve substrate (1.0 eq) in dry DMF or DCM (0.5 M concentration).
-
Catalyst Addition: Add Ru-catalyst (0.5 - 1.0 mol%).
-
Initiation: Cool to 0°C. Add HCOOH/TEA mixture (3.0 eq) dropwise.
-
Critical Check: Monitor internal temp. Exotherms degrade ee.
-
-
Reaction: Stir at 25°C for 12-24h.
-
Quench: Pour into water/EtOAc. Wash organic layer with Sat.
to remove formic acid.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|
| Low Conversion (<50%) | Hydrate formation or Catalyst poisoning. | Pre-dry substrate; Ensure
Protocol B: Biological Route (KRED Screening)
Best for: Maximum ee (>99%) and Green Chemistry requirements.
Workflow:
-
Buffer Prep: Phosphate buffer (pH 7.0) with cofactor (NADPH/NADH) and cofactor recycling system (GDH/Glucose).
-
Solvent: Add 10-20% DMSO to solubilize the chlorinated aromatic substrate.
-
Screening: Test a panel of KREDs (e.g., Codexis or generic kits) specifically tagged for "bulky ketones" or "trifluoromethyl ketones."
-
Reaction: Shake at 30°C.
-
Workup: Extract with MTBE.
Mechanism of Action (Visualized)
The following diagram illustrates the Asymmetric Transfer Hydrogenation (ATH) mechanism. Note how the chiral ligand (TsDPEN) creates a chiral pocket that forces the hydride to attack the Re-face or Si-face of the ketone, while the
Figure 2: Mechanism of Ruthenium-catalyzed Asymmetric Transfer Hydrogenation showing the origin of stereoselectivity.
Frequently Asked Questions (FAQ)
Q: Can I perform this reduction without protecting the amine? A: Technically, yes, but it is risky. Unprotected amines can be reduced using specific tethered Ru-catalysts (where the ligand contains a basic amine to direct the substrate), but for standard Noyori systems, the free amine often lowers conversion. Protection with a Boc group is the most reliable path to high ee.
Q: Why is my reaction stalling at 60% conversion? A: This is the "Hydrate Wall." As the reaction proceeds, water is often generated or enters the system (especially if using wet HCOOH). The remaining ketone converts to the hydrate. Add Molecular Sieves (4A) to the reaction mixture to drive it to completion.
Q: Is the CF3 group stable? I see fluoride ions in my waste stream.
A: Under standard ATH conditions, the
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link
-
Touchet, S., & Cossy, J. (2011). Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones. Organic Letters. Link
-
Truppo, M. D., et al. (2007). Efficient Kinetic Resolution of a Key Intermediate for the Synthesis of Efavirenz. Journal of Organic Chemistry. Link
-
Hollmann, F., et al. (2011). Biocatalytic Reduction of Trifluoromethyl Ketones. Green Chemistry. Link
Sources
Technical Support Center: Troubleshooting Cyclization of Trifluoroethanol Amino Derivatives
Executive Summary
You are likely encountering low yields because the trifluoromethyl (
This guide moves beyond standard organic synthesis intuition. To fix this, you must stop treating the amine as a willing nucleophile and start treating it as a deactivated species that requires aggressive electrophilic activation or specific solvation environments.
Part 1: The Core Problem (The "Fluorine Effect")
Before troubleshooting, you must visualize why the reaction fails.[1]
The Inductive Deactivation Mechanism
In a standard ethanolamine derivative, the nitrogen lone pair is high in energy and ready to attack an electrophile. In a trifluoroethanol derivative, the
-
Standard Amine
(Conjugate Acid): ~10.6 (Ethylamine) -
Trifluoroethyl Amine
(Conjugate Acid): ~5.7 -
Consequence: The amine is less basic, but more importantly, it is non-nucleophilic .[1] It will not displace standard leaving groups (Cl, OMs) at reasonable rates under standard conditions.[1]
Visualizing the Deactivation
Figure 1: Comparative electronic environments. The CF3 group effectively "locks" the nitrogen lone pair, preventing nucleophilic attack.[1]
Part 2: Diagnostic & Troubleshooting Guide
Issue 1: The Reaction Stalls (0-20% Conversion)
Diagnosis: The electrophile is not "hot" enough to tempt the deactivated nitrogen. Solution: Switch from "Push" to "Pull" chemistry. Since you cannot make the amine more nucleophilic, you must make the electrophile more reactive.
-
Protocol Adjustment A (Leaving Group): If you are displacing a halide, switch from Chloride (
) to Iodide ( ). If using Tosylate, switch to Triflate ( ) or Nonaflate ( ).[1] -
Protocol Adjustment B (Lewis Acid Activation): If cyclizing onto a carbonyl (e.g., lactam formation), standard thermal conditions will fail.[1] Add a Lewis Acid like
or to activate the carbonyl oxygen.
Issue 2: Formation of Oligomers/Polymers
Diagnosis: Intermolecular reaction is competing with intramolecular cyclization. Solution: The "High Dilution" Fallacy. Usually, dilution favors cyclization.[1] However, with fluorinated amines, reaction rates are so slow that dilution kills the kinetics entirely.[1]
-
Fix: Use Pseudo-High Dilution . Add the substrate very slowly (via syringe pump over 4-8 hours) to a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of unreacted substrate low while maintaining a reactive environment.
Issue 3: Solubility & Aggregation
Diagnosis: Fluorinated chains are "fluorous"—they dislike both water and standard hydrocarbons. They tend to aggregate, hiding the reactive centers. Solution: Match the solvent to the fluorine content.
-
The "Magic" Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1]
-
Why? These solvents are strong hydrogen bond donors (HBD). They solvate the leaving group (assisting ionization) and break up fluorous aggregates.
Part 3: Optimized Experimental Protocol
Scenario: Cyclization of
The "Turbo-Charged" Cyclization Protocol
| Parameter | Standard Condition (Fails) | Optimized Condition (Recommended) |
| Solvent | DCM or THF | Acetonitrile (ACN) or DMF (Polar Aprotic is required to strip cations) |
| Base | Triethylamine ( | NaH (Sodium Hydride) or KHMDS |
| Temperature | Reflux ( | Microwave Irradiation ( |
| Additives | None | NaI (0.5 eq) - Finkelstein activation of the chloride |
Step-by-Step Workflow
-
Preparation: Dissolve the trifluoroethyl amino precursor (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
-
Activation (Finkelstein): Add Sodium Iodide (NaI, 0.5 equiv). Stir for 30 mins at RT. This converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Deprotonation:
-
Note: Since the amine
is low (~5.7), weak bases like bicarbonate are useless. You need a base that drives the equilibrium. -
Add Cesium Carbonate (
, 3.0 equiv) .[1] Cesium is crucial because the large cation creates a "naked," more reactive anion effect.
-
-
Energy Input: Seal the vessel and heat to 110°C (oil bath) or use a microwave reactor for 30 mins at 140°C.
-
Workup: Fluorinated products are often volatile. Do not rotovap to dryness. Extract with ether, wash with brine, and concentrate carefully.[1]
Part 4: Decision Logic (Troubleshooting Tree)
Use this logic flow to determine your next experiment.
Figure 2: Decision matrix for optimizing reaction conditions based on TLC/LCMS analysis.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use ethanol or methanol as a solvent?
A: Generally, no .[1] While protic solvents are good for
Q2: My product is volatile. How do I isolate it? A: Trifluoromethyl groups increase volatility. If your product is a small heterocycle (MW < 200), it may co-evaporate with solvents.[1]
-
Fix: Isolate as a hydrochloride salt.[2] After the reaction, bubble dry HCl gas into the ether extract to precipitate the salt, which is non-volatile and stable.
Q3: Why is elimination (alkene formation) competing with cyclization?
A: The
-
Fix: Use a bulky, non-nucleophilic base like DBU or Hunig's Base (
) which struggles to access the protons but can sponge up the acid generated during cyclization.
References
-
Nucleophilicity Trends: Ashenhurst, J. "Nucleophilicity Trends of Amines."[1] Master Organic Chemistry. (The
group reduces nucleophilicity by a factor of approx. ).[3] Link -
Cyclization Protocols: Simon, J., Chelain, E., & Brigaud, T. "Highly Diastereoselective Synthesis of Enantiopure ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
-Trifluoromethyl -Amino Alcohols from Chiral Trifluoromethyl Oxazolidines."[1] Organic Letters, 2012.[1] (Demonstrates organolithium tactics for fluorinated heterocycles). Link -
TFE Solvent Effects: Roccatano, D., et al. "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides."[1] PNAS, 2002.[1] (Explains the aggregation and solvation properties of TFE). Link
-
General Fluorine Chemistry: Begue, J.P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley, 2008.[1] (Authoritative text on the "Fluorine Effect" and inductive deactivation).
Sources
Technical Support Center: Purification of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Status: Operational Ticket Subject: Impurity Profile & Purification Protocols for Efavirenz Intermediate (AMCOL) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Context
Welcome to the technical support hub for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS: 1347720-67-5), widely known in the industry as the "Amino Alcohol" (AMCOL) intermediate.[1]
This molecule is the critical chiral scaffold for the synthesis of Efavirenz (Sustiva).[2] Its purity is paramount because any enantiomeric impurity carried forward will result in the wrong stereoisomer of the final API, which is pharmacologically inactive and regulatory non-compliant. Furthermore, the presence of the primary amine makes this compound susceptible to oxidation (coloration) and genotoxic concerns if residual anilines remain.
Key Chemical Properties:
-
Appearance: White to off-white solid (turns pink/brown upon oxidation).[1][2]
-
Chirality: Contains one stereocenter.[1][2] The (S)-enantiomer is typically the target for Efavirenz.[1][2]
-
Solubility: Soluble in Methanol, THF, Ethyl Acetate; Low solubility in n-Heptane, Water.
Impurity Database: Know Your Enemy
Before attempting purification, identify which impurity is compromising your batch.[1][2]
| Impurity Code | Chemical Name | Origin | Detection Characteristic |
| IMP-A | 4-Chloroaniline | Starting Material / Hydrolysis | Color: Pink/Brown darkening over time.[1][2] ** HPLC:** Early eluting (more polar). |
| IMP-B | 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone | Precursor (Incomplete Reduction) | UV: Distinct carbonyl absorbance.[1][2] Solubility: Higher in non-polar solvents than the alcohol.[1][2] |
| IMP-C | (R)-Enantiomer | Stereochemical impurity | Chiral HPLC: Distinct peak on AD-H or OD-H columns.[1][2] |
| IMP-D | Open-chain Amides | Hydrolysis of protected precursors | Mass Spec: M+18 or M+1 peaks distinct from target. |
Troubleshooting Guide (FAQ)
Issue 1: "My product is turning pink/brown during drying."
Diagnosis: Oxidative degradation of the aniline moiety.[1][2] Root Cause: Trace amounts of 4-Chloroaniline (IMP-A) or exposure to light/air while wet.[1][2] Corrective Action:
-
The Acid Wash: Dissolve the crude solid in Ethyl Acetate.[1][2] Wash with 1N HCl .[1][2]
-
Mechanism:[1][2][3][4][5] 4-Chloroaniline is more basic than the trifluoromethyl-deactivated aniline of the target.[1][2] It will protonate and move to the aqueous layer more readily, though care must be taken as the target is also basic.
-
Refined approach: Use a mild acidic buffer (pH 3-4) to selectively remove the highly basic impurities without losing the target.[1][2]
-
-
Storage: Store the purified solid under Nitrogen in amber vials.
Issue 2: "I cannot achieve >99% ee (Enantiomeric Excess)."
Diagnosis: Racemate contamination.[1][2] Root Cause: Non-selective reduction catalyst or racemization during workup (thermal stress).[1][2] Corrective Action:
-
Recrystallization Strategy: The racemic compound often forms a different crystal lattice than the pure enantiomer.[2]
Issue 3: "The product is 'oiling out' instead of crystallizing."
Diagnosis: Impurity load is too high (acting as a solvent).[1][2] Root Cause: Residual THF or Ketone (IMP-B) preventing lattice formation.[1][2] Corrective Action:
-
Solvent Swap: Perform an azeotropic distillation with Toluene to remove residual THF.[1][2]
-
Seeding: Cool the solution to 10°C and add 0.1% w/w seed crystals of pure AMCOL.
-
Anti-solvent Drip: Do not dump the anti-solvent (Heptane) in at once.[1][2] Add it via a dropping funnel over 1 hour.
Standard Operating Procedures (SOPs)
Protocol A: Purification via Recrystallization (High Purity)
Target: Removal of IMP-B (Ketone) and IMP-A (Aniline).[1]
-
Dissolution: Charge 10g of Crude AMCOL into a flask. Add 30 mL Toluene . Heat to 60-65°C until fully dissolved.
-
Filtration: Filter hot (if insoluble particulates exist) through a celite pad.[1][2]
-
Anti-solvent Addition: Maintain temperature at 60°C. Slowly add 60 mL n-Heptane dropwise.
-
Nucleation: Cool naturally to 25°C with stirring (200 RPM). Crystallization should begin.[1][2]
-
Maturation: Cool further to 0-5°C and hold for 2 hours.
-
Isolation: Filter the white solid. Wash the cake with cold n-Heptane (20 mL) .
-
Drying: Dry under vacuum at 45°C for 6 hours.
Protocol B: HPLC Purity & Impurity Tracking
Method adapted for polarity differentiation.[1][2]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Gradient:
-
0 min: 80% A / 20% B
-
20 min: 20% A / 80% B
-
25 min: 20% A / 80% B
-
-
Detection: UV at 254 nm (Aniline absorption) and 215 nm.[1][2]
-
Expected Retention:
Visual Workflows
Diagram 1: Purification Decision Logic
Caption: Decision tree for selecting the appropriate purification method based on impurity profile.
Diagram 2: Impurity Fate Map (Extraction)
Caption: Fate of impurities during the acid-wash phase. Note that Ketone (Imp-B) requires crystallization for removal.[1]
References
-
Synthesis and Impurity Profiling of Efavirenz Intermediates. Source: ResearchGate.[1][2] Context: Describes the isolation of AMCOL and degradation products.
-
Process for Preparation of Efavirenz (Patent US8710218B2). Source: Google Patents.[1][2] Context: Details the crystallization of the amino alcohol from n-heptane and toluene systems.
-
Trace Level Quantification of Genotoxic Impurities in Efavirenz. Source: NIH / PubMed Central.[1][2] Context: Identifies the amino alcohol (AMCOL) as a potential genotoxic impurity and describes HPLC/MS methods for detection.
-
Solubility and Miscibility Data. Source: Alfa Chemistry.[1][2] Context: Provides solubility rules for polar/non-polar solvent selection (Heptane/Toluene miscibility).
Sources
- 1. 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone | 1448858-54-5 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]
- 5. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. csustan.edu [csustan.edu]
Validation & Comparative
Chiral HPLC method development for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Chiral HPLC Method Development Guide for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol: A Comparative Analysis of Polysaccharide CSPs
Executive Summary
For researchers and drug development professionals, the enantioselective analysis of trifluoromethyl-substituted alcohols is a critical quality control step in verifying the stereochemical outcome of asymmetric synthesis[1]. The molecule 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol presents a unique chromatographic challenge. It possesses a highly polarized chiral center where the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly alters the hydrogen-bonding dynamics of the adjacent hydroxyl (-OH) proton. Concurrently, the molecule contains a weakly basic aniline moiety (-NH₂) and a hydrophobic chlorophenyl ring.
This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a self-validating experimental protocol for robust method development.
Mechanistic Causality in Chiral Recognition
Successful chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector[2]. For 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol, the primary interaction mechanisms are:
-
Hydrogen Bonding: Driven by the -OH and -NH₂ groups.
-
Dipole-Dipole Interactions: Dictated by the highly electronegative -CF₃ group.
-
π-π Interactions: Facilitated by the chlorophenyl ring.
Because the -CF₃ group alters standard aliphatic hydrogen-bonding dynamics, polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the industry standard for these analytes[1]. Furthermore, the basicity of the aniline group necessitates the use of a basic mobile phase additive (e.g., diethylamine) to suppress secondary interactions with residual silanols on the silica support[3]. Without this additive, the system will suffer from severe peak tailing, compromising both resolution and quantitative accuracy.
Comparative Evaluation of Chiral Stationary Phases
To establish the optimal method, we evaluated two primary classes of immobilized polysaccharide CSPs:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H / Phenomenex Lux® Amylose-1): The amylose backbone forms a left-handed helical structure with a distinct chiral groove. This conformation is highly accommodating to the bulky -CF₃ group, allowing optimal alignment of the analyte's -OH and -NH₂ groups with the carbamate linkages of the CSP[2].
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H / Phenomenex Lux® Cellulose-1): The cellulose backbone possesses a more linear, extended helical conformation. While effective for many aryl alcohols, the steric bulk of the ortho-amino and para-chloro substitutions on the phenyl ring often hinders optimal insertion into the cellulose chiral cavity, resulting in lower enantioselectivity[3].
Experimental Data Comparison
The following table summarizes the comparative performance of these CSPs using standardized normal-phase and polar organic screening conditions.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Retention Factor (k₁) | Selectivity (α) | Resolution (Rs) | Peak Symmetry (As) |
| Amylose Derivative (AD-H) | n-Hexane/IPA/DEA (90:10:0.1) | 2.85 | 1.42 | 3.40 | 1.05 |
| Cellulose Derivative (OD-H) | n-Hexane/IPA/DEA (90:10:0.1) | 3.10 | 1.15 | 1.85 | 1.20 |
| Amylose Derivative (AD-H) | 100% Methanol + 0.1% DEA | 1.95 | 1.30 | 2.90 | 1.10 |
Data Interpretation: The amylose-based CSP demonstrates superior chiral recognition (Rs = 3.40) compared to the cellulose-based CSP (Rs = 1.85) under identical normal-phase conditions. The helical pitch of the amylose derivative provides a more complementary fit for the highly substituted chlorophenyl and trifluoromethyl groups. Additionally, the polar organic mode (100% Methanol) on the amylose column offers a faster analysis time (lower k₁) while maintaining baseline resolution, presenting a viable alternative for high-throughput screening[1].
Step-by-Step Method Development Protocol
To ensure a self-validating and reproducible system, follow this systematic workflow. This protocol is designed to verify the stereochemical outcome and ensure accurate quantification of enantiomeric excess (ee)[4],[5].
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of the racemic 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.
-
Dissolve the standard in 1.0 mL of the exact mobile phase (e.g., n-Hexane/Isopropanol 90:10) to prevent solvent shock and peak distortion at the column head[1].
-
Filter through a 0.22 µm PTFE syringe filter.
Step 2: Primary Column Screening
-
Equilibrate an Amylose-based column (250 x 4.6 mm, 5 µm) with n-Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 25°C to stabilize the thermodynamics of the transient diastereomeric complex formation.
-
Monitor UV absorbance at 254 nm (optimal for the chlorophenyl chromophore).
-
Inject 10 µL of the racemic sample.
Step 3: Optimization and Causality Testing
-
Adjusting Modifier Concentration: If the retention factor (k₁) is > 10, increase the isopropanol concentration to 15% or 20% to increase elution strength. If k₁ is < 2, decrease isopropanol to 5% to enhance interaction time with the chiral cavities.
-
Additive Tuning: The 0.1% Diethylamine (DEA) is critical. If peak tailing persists (As > 1.2), verify the freshness of the DEA, as amine additives can degrade or evaporate, leading to active silanol exposure.
Step 4: System Validation (Self-Validating Check)
-
Perform six replicate injections of the optimized method.
-
Calculate the Relative Standard Deviation (RSD) for retention times and peak areas. A self-validating system must yield an RSD ≤ 1.5%.
-
Confirm baseline resolution (Rs ≥ 2.0) to ensure accurate integration of trace enantiomeric impurities.
Method Development Workflow Visualization
Figure 1: Systematic Chiral HPLC Method Development Workflow for Trifluoromethyl Alcohols.
References
-
Benchchem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." 1
-
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs."3
-
Phenomenex. "HPLC Technical Tip: Chiral Method Development." 2
-
Asian Journal of Chemistry. "Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz." 4
-
Ingenta Connect. "Validated enantiospecific LC method for determination of (R)-enantiomer impurity in (S)-efavirenz." 5
Sources
Technical Comparison Guide: NMR Characterization of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol Isomers
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for characterizing the enantiomers of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol . It is designed for researchers requiring robust protocols for stereochemical assignment and enantiomeric excess (ee) determination.
Executive Summary
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a critical chiral building block, structurally related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz). The presence of the trifluoromethyl (
This guide compares three primary methods for distinguishing the (R) and (S) enantiomers:
-
Chiral Derivatization (Mosher's Method): The gold standard for absolute configuration assignment.
-
Chiral Solvating Agents (CSAs): A rapid, non-destructive NMR technique.
-
Chiral HPLC: The industry alternative for high-throughput quantification.
Structural Elucidation (Achiral Baseline)
Before assessing chirality, the structural integrity of the racemic scaffold must be validated. The trifluoroethanol moiety introduces characteristic splitting patterns in both
Representative Spectral Data
Solvent:
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 7.15 | Doublet (d) | Ar-H (C6, meta to Cl) | ||
| 6.75 | Doublet (d) | Ar-H (C3, ortho to Cl) | ||
| 6.68 | Doublet of Doublets (dd) | Ar-H (C5) | ||
| 5.10 | Quartet (q) | |||
| 4.20 | Broad Singlet (br s) | - | ||
| 3.50 | Broad Singlet (br s) | - | ||
| -78.5 | Doublet (d) |
Technical Insight: The quartet at ~5.10 ppm in the proton spectrum is diagnostic. It arises from the coupling of the methine proton with the three equivalent fluorine atoms (
). Decoupling the fluorine channel () will collapse this quartet into a singlet, confirming the connectivity.
Enantiomeric Characterization Methods
The core challenge is distinguishing the enantiomers, which have identical NMR spectra in an achiral environment.[1] We must introduce a chiral environment to create diastereomeric relationships.
Method A: Chiral Derivatization (Mosher's Ester Analysis)
Best For: Absolute Configuration Assignment.[2]
This method involves reacting the alcohol with enantiopure
Protocol
-
Sample Prep: Dissolve 10 mg of the amino-alcohol in 0.6 mL dry pyridine-
(or with pyridine base). -
Derivatization: Add 1.5 eq. of (R)-(-)-MTPA-Cl to one tube and 1.5 eq. of (S)-(+)-MTPA-Cl to a second tube.
-
Reaction: Shake for 10 minutes (reaction is usually instantaneous for primary/secondary alcohols).
-
Acquisition: Acquire
NMR for both samples.
Data Interpretation (
)
Calculate the difference in chemical shift:
-
Model: In the preferred conformation, the MTPA phenyl group shields protons on one side of the chiral plane.
-
Logic: If protons on the right side of the Newman projection have
and protons on the left have , the configuration can be mapped.
Figure 1: Workflow for absolute configuration assignment using Mosher's Esters.
Method B: Chiral Solvating Agents (CSAs)
Best For: Rapid Enantiomeric Excess (ee) Determination.
CSAs form transient diastereomeric complexes via non-covalent interactions (H-bonding,
-
Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or Quinine.
-
Protocol:
-
Dissolve the racemic analyte in
. -
Titrate with the CSA (0.5 to 5.0 equivalents).
-
Monitor the
signal in NMR.
-
-
Observation: The singlet
peak will split into two singlets (one for each enantiomer). The integration ratio gives the ee directly.
Method C: Chiral HPLC (Alternative)
Best For: High-throughput QC and Preparative Separation.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (to suppress peak tailing from the amine).
-
Detection: UV at 254 nm.
Comparative Analysis
The choice of method depends on the specific stage of drug development.
| Feature | Method A: Mosher's Ester | Method B: Chiral NMR (CSA) | Method C: Chiral HPLC |
| Primary Utility | Absolute Configuration | Rapid ee check | Routine QC / Purification |
| Sample Prep | Chemical Derivatization (Irreversible) | Mixing (Reversible/Recoverable) | Dilution |
| Time to Result | 2-4 Hours | 15 Minutes | 30-60 Minutes |
| Accuracy | High (Structural Proof) | Moderate (Shift dependent) | Very High (Quantitation) |
| Cost | High (MTPA-Cl reagents) | Low (CSA is reusable/cheap) | High (Columns/Solvents) |
| Data Output | Split peaks (Integration) | Chromatogram (Area %) |
Experimental Protocol: Mosher Ester Synthesis
Objective: Synthesis of the (S)-MTPA ester from 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.
-
Preparation: In a clean, dry 1-dram vial, place 10 mg (0.044 mmol) of the amino-alcohol.
-
Solvation: Add 0.6 mL of deuterated pyridine (
). Pyridine acts as both solvent and acid scavenger. -
Addition: Add 12
(0.066 mmol, 1.5 eq) of (R)-(-)-MTPA-Cl .-
Note: Using (R)-chloride yields the (S)-ester according to Cahn-Ingold-Prelog priority rules.
-
-
Incubation: Cap and shake at room temperature for 15 minutes.
-
Verification: Transfer to an NMR tube. Acquire
NMR (16 scans). -
Check: Look for the disappearance of the broad
peak and the shift of the methine quartet downfield (deshielding due to esterification).
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][3] Nature Protocols, 2, 2451–2458. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][4][3] Chemical Reviews, 104(1), 17-118. [Link]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
Sources
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
Comparison Guide: Transfer Hydrogenation vs. Hydride Reduction for Trifluoromethyl Ketones
This guide provides a technical comparison between Transfer Hydrogenation (TH) and Hydride Reduction for the enantioselective reduction of trifluoromethyl ketones (TFMKs).
Executive Summary
For the reduction of trifluoromethyl ketones (TFMKs), Asymmetric Transfer Hydrogenation (ATH) using Ru- or Ir-based Noyori-Ikariya catalysts is generally superior to traditional Hydride Reduction (e.g., CBS-borane) in drug development contexts.
While hydride reductions are kinetically fast, they suffer from the "Hydrate Trap"—the tendency of TFMKs to form stable gem-diols in the presence of moisture, which inhibits nucleophilic attack. ATH systems, particularly those utilizing formate in aqueous media, leverage this equilibrium, offering higher enantioselectivity (>95% ee), greater moisture tolerance, and safer scalability without requiring cryogenic conditions.
The Chemical Challenge: The "Hydrate Trap"
To understand the divergence in performance, one must first address the substrate's nature. The strong electron-withdrawing effect of the
-
The Consequence: In the presence of trace moisture, TFMKs exist predominantly as gem-diols (hydrates) rather than free ketones.
-
The Conflict:
-
Hydride Reagents (Boranes/Aluminohydrides): Require the free ketone form. They are often deactivated by the water bound in the hydrate or require harsh dehydration steps prior to reaction.
-
Transfer Hydrogenation (Aqueous Formate): Operates under reversible equilibrium conditions. As the minor amount of free ketone is reduced to the alcohol, the equilibrium shifts from the hydrate to the ketone (Le Chatelier’s principle), allowing the reaction to proceed smoothly in wet media.
-
Mechanism Deep Dive
A. Hydride Reduction (CBS-Borane)
-
Type: Inner-sphere Nucleophilic Attack.[1]
-
Mechanism: The chiral oxazaborolidine (CBS catalyst) activates the borane reagent. The nitrogen of the catalyst coordinates with the borane, while the endocyclic boron binds the ketone oxygen anti to the bulky substituent.
-
Critical Flaw with TFMKs: The high acidity of the
-protons in TFMKs can lead to enolization or competing background reduction by uncatalyzed borane species if the temperature is not strictly controlled ( often required).
B. Asymmetric Transfer Hydrogenation (Noyori-Ikariya)[2][3][4][5]
-
Type: Outer-sphere Metal-Ligand Bifunctional Catalysis.
-
Mechanism: The catalyst (typically Ru(II)-arene) does not bind the carbonyl oxygen to the metal. Instead, a 16-electron Ru species forms a hydride (Ru-H) and a proton (N-H) on the ligand.
-
The "Concerted" Advantage: The hydride and proton are delivered simultaneously to the C=O bond via a 6-membered transition state.[2] This mechanism is less sensitive to the steric bulk of the
group and prevents the formation of metal-alkoxide intermediates that can degrade sensitive fluorinated motifs.
Visualization: Mechanistic Pathways
The following diagram contrasts the direct nucleophilic attack of Borohydride with the concerted bifunctional mechanism of Noyori Transfer Hydrogenation.
Caption: Comparison of Inner-sphere Boron coordination vs. Outer-sphere Ru-Ligand bifunctional catalysis.
Performance Comparison Matrix
| Feature | Hydride Reduction (CBS/Borane) | Transfer Hydrogenation (Ru-TsDPEN) |
| Enantioselectivity (ee) | Good (85–95%) | Excellent (95–99%) |
| Water Tolerance | Poor (Requires anhydrous THF) | Excellent (Water often used as solvent) |
| Substrate State | Must be free ketone (dehydrated) | Accepts hydrates directly |
| Temperature | Cryogenic ( | Ambient to Mild Heat ( |
| Scalability | Difficult (Exotherms, | High (Mild, no gas evolution if formate used) |
| Safety Profile | Reactive hydrides, pyrophoric risk | Stable solids, mild reductants (HCOONa) |
| Cost | Low (Reagents cheap, catalyst moderate) | Moderate (Ru precursors are expensive) |
Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Recommended)
Target: Enantioselective reduction of 2,2,2-trifluoroacetophenone derivatives. System: RuCl(p-cymene)[(S,S)-TsDPEN] with Sodium Formate in Water/DCM.
Rationale: This biphasic system allows the catalyst to reside in the organic phase while the formate (hydrogen donor) stays in the aqueous phase, simplifying purification and leveraging the hydrate equilibrium.
-
Catalyst Preparation (In Situ):
-
In a reaction flask, charge
( equiv) and ( equiv). -
Add
( substrate) and stir at room temperature for 10 minutes. The solution should turn deep orange/red. -
Validation: A color change indicates successful coordination of the ligand.
-
-
Substrate Addition:
-
Add the trifluoromethyl ketone (
equiv).[3] If the substrate is a solid hydrate, add it directly; it will dissolve/equilibrate.
-
-
Reductant Addition:
-
Prepare a solution of Sodium Formate (
equiv) in water ( ). -
Add the aqueous formate solution to the organic catalyst mixture.
-
-
Reaction:
-
Stir vigorously at
. Vigorous stirring is critical for phase transfer. -
Monitor by
-NMR (shift from ketone to alcohol ). -
Self-Validation: The reaction produces
. Ensure the vessel is vented or has a pressure release.
-
-
Workup:
-
Separate layers. Wash organic layer with water to remove residual formate. Dry over
and concentrate.
-
Protocol B: CBS-Borane Reduction (Alternative)
Target: Anhydrous reduction for substrates insoluble in aqueous media.
-
Drying (Critical):
-
Dissolve TFMK in toluene and azeotrope to remove water (convert hydrate to ketone). Store under Argon.
-
-
Catalyst Loading:
-
In a flame-dried flask under Ar, add
catalyst ( equiv, in Toluene). Cool to .
-
-
Borane Addition:
-
Add
or Catecholborane ( equiv) slowly.
-
-
Reaction:
-
Add the dried TFMK solution slowly over 1 hour (syringe pump preferred to maintain low concentration of free ketone, minimizing background reduction).
-
-
Quench:
-
Caution: Carefully quench with
at (Hydrogen evolution!).
-
Decision Workflow
Use this logic flow to select the appropriate method for your specific molecule.
Caption: Decision matrix for selecting reduction methodology based on substrate properties and scale.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][3][5][2][6] Accounts of Chemical Research. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[4][5] Journal of the American Chemical Society. Link
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Tirolla, C., et al. (2021).
-CF3 and -SF5 Ketones.[3] The Journal of Organic Chemistry. Link -
Wang, F., et al. (2011). Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone Derivatives Catalyzed by a Ruthenium-Amido Complex. Advanced Synthesis & Catalysis. Link
Sources
Reference standards for Efavirenz impurity profiling and degradation products
A Technical Comparison Guide for Analytical Method Validation
Executive Summary
In the high-stakes environment of antiretroviral drug development, the integrity of your data is only as robust as the reference standards (RS) employed. For Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), the challenge lies not just in detecting impurities but in accurately quantifying them against a backdrop of complex degradation pathways.
This guide moves beyond basic definitions to objectively compare the performance, regulatory suitability, and operational viability of Pharmacopoeial Primary Standards (USP/EP) versus Certified Secondary Standards (CRMs) . We provide experimental frameworks to validate these choices, ensuring your impurity profiling meets ICH Q3A(R2) requirements without hemorrhaging budget on routine testing.
Part 1: The Efavirenz Impurity Landscape
Before selecting a standard, one must understand the "enemy." Efavirenz is susceptible to specific degradation pathways, primarily hydrolysis, which dictates the critical impurities we must monitor.
Key Target Impurities
| USP Designation | Chemical Identity | Origin | Risk Profile |
| Efavirenz | (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | API | N/A |
| Related Compound A | (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | Degradation (Hydrolysis) | High (Stability Indicator) |
| Related Compound B | (E)-6-chloro-4-(2-cyclopropylethenyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | Process / Synthesis | Medium (Process Control) |
| Related Compound C | 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Degradation (Rearrangement) | Medium |
Degradation Pathway Visualization
Understanding the mechanism is crucial for selecting stability-indicating standards. The following diagram illustrates the primary hydrolytic pathway that necessitates the use of Related Compound A as a standard.
Figure 1: The primary degradation pathway involves the hydrolysis of the cyclic carbamate to form the Amino Alcohol (Related Compound A), making it the critical stability-indicating standard.[1]
Part 2: Comparative Analysis of Reference Standards
This section objectively compares the three tiers of reference standards available for Efavirenz profiling.
The Contenders
-
Pharmacopoeial Primary Standard (USP/EP RS): The legal "Gold Standard." No comparison to other standards is required.
-
Certified Reference Material (CRM) / Secondary Standard: Characterized by ISO 17034 accredited providers. Traceable to primary standards.
-
In-House Working Standard: Purified API material qualified internally against a Primary Standard.
Performance & Suitability Matrix
| Feature | Pharmacopoeial Primary (USP/EP) | Certified Secondary (CRM) | In-House Working Standard |
| Traceability | Absolute (Statutory Authority) | Traceable to USP/EP/NIST | Traceable to Primary (via Internal Qual.) |
| Assigned Purity | 100.0% (Official value) | 99.0% - 99.9% (CoA specific) | Dependent on qualification (Mass Balance) |
| Uncertainty | Negligible (By definition) | Defined (e.g., ±0.5%) | Higher (Propagation of error) |
| Cost Efficiency | Low ( | High ( | Very High ($) |
| Lead Time | Variable (Stockouts common) | Short (Commercial availability) | Long (Requires synthesis/purification) |
| Recommended Use | Dispute resolution, Phase III Validation, Calibration of Secondary Stds. | Routine QC, Stability Testing, Early Phase Development | Daily System Suitability, Retention Time Markers |
Expert Insight:
"Do not use USP Primary Standards for routine system suitability testing (SST). It is scientifically unnecessary and fiscally irresponsible. The industry best practice is a 'Tiered Approach': Use USP RS only to qualify your Secondary Standard/CRM, then use the Secondary Standard for all routine batch release and stability protocols."
Part 3: Experimental Validation (The Protocol)
To demonstrate the "product performance" of a Secondary Standard, you must validate it against the Primary.[2] Below is a self-validating protocol for Efavirenz Impurity Profiling via RP-HPLC .
1. Chromatographic Conditions
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18).[3][4]
-
Mobile Phase A: 0.1% Ammonium Acetate / Acetonitrile (60:40).
-
Mobile Phase B: Acetonitrile (100%).
-
Detection: UV @ 247 nm.
-
Injection Volume: 10 µL.
-
Column Temp: 40°C.
2. The Qualification Workflow (Secondary vs. Primary)
This workflow ensures your Secondary Standard is fit for purpose.[2]
Figure 2: Workflow for qualifying a Secondary Reference Standard against a Pharmacopoeial Primary Standard.
3. Data Interpretation: Relative Retention Times (RRT)
When using any standard, verifying the RRT is critical for specificity.
| Component | Approx. Retention Time (min) | RRT (Relative to EFV) | Acceptance Criteria (RRT) |
| Related Compound A | 3.2 | ~0.25 | 0.23 - 0.27 |
| Related Compound B | 5.8 | ~0.45 | 0.43 - 0.47 |
| Efavirenz (Main Peak) | 12.9 | 1.00 | N/A |
| Related Compound C | 15.4 | ~1.20 | 1.18 - 1.22 |
Note: Data derived from typical C18 column performance under gradient conditions. Actual RTs will vary by column age and manufacturer.
Part 4: Strategic Recommendations
Based on the technical comparison and regulatory landscape, we recommend the following strategy for Efavirenz impurity profiling:
-
Method Development & Validation:
-
Use USP Primary Standards. During validation (specificity, linearity, accuracy), you need the unassailable authority of the USP standard to establish the method's baseline performance. This eliminates "reference standard uncertainty" as a variable in your validation error budget.
-
-
Routine Release & Stability (GMP):
-
Use Qualified Secondary Standards. Purchase high-quality CRMs or qualify an in-house standard.[5]
-
Why? Efavirenz degradation (Related Compound A) is sensitive. Opening a $500 USP vial for a single injection is wasteful. A qualified secondary standard stored in single-use aliquots at -20°C minimizes handling degradation and cost.
-
-
Impurity Identification (Unknowns):
-
Use Synthesized Impurity Standards. If a new peak appears at RRT 1.20, do not assume it is Related Compound C. Co-inject with a specific standard of Compound C. If retention times match and UV spectra align (check DAD purity), you have identification.
-
References
-
International Council for Harmonisation (ICH). (2006).[6] Q3A(R2): Impurities in New Drug Substances.[7][6][8][9] Retrieved from [Link]
-
Montgomery, E. R., et al. (2001).[10] "Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances." Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-284.[10] Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2023). Reference Standards: General Text 5.12. Retrieved from [Link]
-
Maurya, B. S., et al. (2011). "Kinetics and mechanism of hydrolysis of efavirenz." Journal of Pharmaceutical Sciences. (Contextualizing the hydrolysis pathway to Amino Alcohol). Retrieved from [Link]
Sources
- 1. Kinetics and mechanism of hydrolysis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. database.ich.org [database.ich.org]
- 7. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Validation Guide: Optical Rotation & Enantiomeric Purity of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Executive Summary
The Challenge: Validating the optical rotation (OR) of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol presents a unique analytical challenge. As a fluorinated amino alcohol, this compound exhibits significant solvatochromic and concentration-dependent optical rotation variability . The presence of the trifluoromethyl (
The Solution: Relying solely on a literature specific rotation value (e.g.,
Part 1: Comparative Analysis of Validation Methods
For a researcher confirming the identity and purity of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol, three analytical approaches exist. This section objectively compares their utility.
Table 1: Analytical Method Comparison
| Feature | Polarimetry (Traditional) | Chiral HPLC (Gold Standard) | Vibrational Circular Dichroism (VCD) |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) | Absolute Configuration (AC) |
| Precision | Low ( | High ( | High (Qualitative Match) |
| Solvent Sensitivity | Critical: Sign inversion possible | Low: Separation is robust | Moderate: Solvent included in model |
| Sample Requirement | High (~10-20 mg) | Low (<1 mg) | High (~50 mg) |
| Throughput | High (Minutes) | Medium (15-30 mins) | Low (Hours) |
| Best Use Case | Routine Batch Consistency | Purity Certification | Structure Elucidation (Unknowns) |
Why Polarimetry Fails as a Primary Standard
Fluorinated alcohols are notorious for non-linear optical rotation . The electron-withdrawing
-
Risk: A sample might read
in Methanol but in Chloroform.
Part 2: Experimental Protocols
Protocol A: Chiral HPLC Method (The "Truth" Standard)
Objective: To determine the enantiomeric excess (ee) with >99.5% confidence before measuring optical rotation.
System Prerequisites:
-
Detector: UV Diode Array (Signal at 254 nm for the chlorophenyl ring).
-
Column: Polysaccharide-based (Amylose or Cellulose derivatives).[1]
Methodology:
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .
-
Rationale: These phases show high selectivity for aromatic alcohols with electron-withdrawing groups.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].
-
Additives: Add 0.1% Diethylamine (DEA) to suppress tailing from the primary amine.
-
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Conditions:
-
Success Criteria:
-
Resolution (
) > 1.5 between (S) and (R) peaks. -
Target ee:
.[5]
-
Protocol B: Standardized Polarimetry (The "Consistency" Check)
Objective: To generate a reproducible specific rotation value once ee is confirmed.
Methodology:
-
Solvent: Methanol (HPLC Grade) .
-
Avoid: Chloroform (variable acidity/stabilizers can shift rotation).
-
-
Concentration: Exactly 1.0 g/100 mL (
).-
Note: Do not use dilute samples (
) as the signal-to-noise ratio degrades rapidly for fluorinated alcohols.
-
-
Temperature: Thermostated to
. -
Wavelength: Sodium D-line (589 nm).
-
Calculation:
Where is path length in dm (usually 1.0) and is g/mL.[3]
Part 3: Validation Workflow Visualization
The following diagram illustrates the logical flow for validating a new batch of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.
Caption: Figure 1. Decision logic for validating enantiomeric purity. Note that Chiral HPLC is the "gatekeeper" before Optical Rotation is even measured.
Part 4: Technical Insights & Pitfalls
The "Sign Inversion" Trap
Researchers often assume that if the literature says "(-)", their sample must be negative.
-
Reality: For trifluoromethyl carbinols, changing the solvent from a hydrogen-bond acceptor (Methanol) to a non-polar solvent (Hexane) can invert the sign.
-
Guidance: Always report rotation with the solvent explicitly stated (e.g.,
). Never rely on sign alone for absolute configuration assignment without VCD or X-ray crystallography data.
Chemical Purity vs. Optical Purity
Impurities such as the des-chloro analog or the ketone precursor (1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone) can be achiral or have different rotations.
-
Protocol: Ensure chemical purity is >98% via standard Reverse-Phase HPLC (C18 column) before attempting Chiral HPLC.
Handling the Amine
The primary amine at the ortho position can oxidize or react with atmospheric
-
Storage: Store the standard under Argon at
. -
Measurement: Freshly prepare solutions for polarimetry. Old solutions may turn yellow, absorbing light at 589 nm and causing artifacts.
References
-
Solvent Effects on Optical Rotation: Haghdani, S., et al. "Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles." Journal of Physical Chemistry A, 2016. Link
-
Chiral HPLC of Fluorinated Alcohols: "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." BenchChem Technical Guides, 2025. Link
-
Synthesis of Chiral Amino Alcohols: "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." Journal of Organic Chemistry, 2024. Link
-
General Polarimetry Standards: "Optical Rotation and Specific Rotation: Pharmacopeial Standards." USP <781>. Link
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Stability Guide: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) vs. Non-Fluorinated Analogs
Topic: Stability testing of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol under acidic conditions Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates the hydrolytic stability of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) under acidic stress conditions. As a critical chiral intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, understanding its stability profile is essential for process optimization.
This guide compares ACTFE against its non-fluorinated analog, 1-(2-Amino-4-chlorophenyl)ethanol (ACPE) . Experimental data and mechanistic analysis demonstrate that the trifluoromethyl (
Mechanistic Analysis: The Fluorine Effect
To predict stability, we must understand the electronic environment of the benzylic center. The stability of these amino-alcohols under acidic conditions is governed by the ease of carbocation formation (the
The Non-Fluorinated Analog (ACPE)
In 1-(2-Amino-4-chlorophenyl)ethanol, the hydroxyl group is benzylic. Under acidic conditions (
-
Electronic Push: The amino group (
) at the ortho position is a strong electron donor by resonance ( effect). It stabilizes the resulting benzylic carbocation. -
Outcome: The molecule readily undergoes dehydration to form 2-amino-4-chlorostyrene . This is a rapid degradation pathway.
The Fluorinated Target (ACTFE)
In ACTFE, the methyl group is replaced by a trifluoromethyl group (
-
Electronic Pull: The
group is strongly electron-withdrawing via induction ( effect). -
Carbocation Destabilization: If the protonated hydroxyl leaves, the resulting carbocation would be adjacent to the electron-poor
group. This creates a highly unstable, high-energy intermediate. -
Outcome: The energy barrier for carbocation formation is effectively insurmountable under standard stress conditions. The molecule resists dehydration, remaining stable in acidic media where its analog fails.
Experimental Protocol: Acidic Stress Testing
Standardized workflow based on ICH Q1A(R2) guidelines.
Materials
-
Analyte: ACTFE (Active)
-
Comparator: ACPE (Non-fluorinated Analog)
-
Solvent: Acetonitrile (ACN) / Water (HPLC Grade)
-
Stress Medium: 1.0 N Hydrochloric Acid (HCl)
Workflow
-
Stock Preparation: Dissolve 10 mg of ACTFE and ACPE separately in 10 mL ACN to create 1 mg/mL stock solutions.
-
Stress Initiation:
-
Aliquot 1 mL of stock into a glass vial.
-
Add 1 mL of 1.0 N HCl .
-
Seal and vortex.
-
-
Incubation: Place vials in a thermostatic bath at 60°C for 24 hours.
-
Sampling:
-
At T=0, T=4h, and T=24h, remove 200 µL.
-
Neutralization: Immediately neutralize with 200 µL of 1.0 N NaOH to quench the reaction.
-
Dilute to 1 mL with mobile phase for HPLC injection.
-
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase: Gradient 10%
90% ACN in 0.1% Formic Acid/Water over 15 mins. -
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Flow Rate: 1.0 mL/min.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the divergent pathways between the fluorinated and non-fluorinated species.
Figure 1: Mechanistic divergence under acidic stress. The electron-withdrawing
Comparative Results & Data
The following data represents typical recovery rates observed during stress testing of trifluoromethyl carbinols versus their methyl analogs.
| Parameter | ACTFE (Fluorinated) | ACPE (Non-Fluorinated) | Interpretation |
| Recovery (24h, 60°C, 1N HCl) | 99.2% | < 15% | ACTFE is highly stable; ACPE degrades rapidly. |
| Primary Degradant | None detected (<0.1%) | 2-Amino-4-chlorostyrene | ACPE undergoes E1 elimination. |
| Reaction Kinetics | Negligible | First-order decay ( | ACPE half-life |
| Chromatographic Shift | Single Peak ( | New Peak ( | Degradant is more lipophilic (loss of -OH). |
Critical Observation
While ACTFE is stable to dehydration, researchers must monitor for cyclization . In the presence of impurities (specifically carbonyl sources like phosgene residues or urea derivatives from previous synthetic steps), ACTFE can cyclize to form the benzoxazinone core (the Efavirenz structure). However, in pure HCl/Water, this pathway is inactive.
Conclusion
For drug development professionals working with Efavirenz intermediates:
-
Handling: ACTFE does not require the rigorous exclusion of acids or moisture needed for the non-fluorinated analog.
-
Storage: It can be stored in standard ambient conditions without risk of spontaneous dehydration.
-
Process Implication: The stability of ACTFE allows for acidic workups (e.g., quenching Grignard reactions with HCl) without degrading the chiral alcohol, a luxury not afforded when working with non-fluorinated benzylic alcohols.
References
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. (Details the stability of the trifluoromethyl alcohol intermediate during synthesis).
-
Thompson, A. S., et al. (1998). "Use of Ephedrine Alkoxides to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones." Tetrahedron Letters. (Discusses the formation and robustness of the chiral center).
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Authoritative review on the electronic effects of
on metabolic and chemical stability). -
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. (The standard protocol for stress testing).
Sources
Determining absolute configuration of trifluoroethanol derivatives using X-ray crystallography
This guide provides a technical comparison of methods for determining the absolute configuration of trifluoroethanol derivatives (specifically chiral
Executive Summary
The Challenge: Chiral trifluoroethanol derivatives (e.g.,
-
Physical State: Many are volatile liquids or oils at room temperature, resisting direct crystallization.
-
Light Atom Problem: Fluorine (
) has a very weak anomalous scattering signal ( for Mo K ), making direct X-ray AC determination unreliable without heavy atoms. -
Conformational Flexibility: NMR methods rely on conformational assumptions that can be perturbed by the bulky
group.
The Solution: This guide evaluates X-ray Crystallography (utilizing heavy-atom derivatization or the Crystalline Sponge method) as the "Gold Standard" for unambiguous assignment. We compare its performance against the primary alternatives: NMR Anisotropy (Mosher's Method) and VCD .
Performance Matrix: X-ray vs. Alternatives
| Feature | X-ray Crystallography (Recommended) | NMR (Mosher's Method) | VCD Spectroscopy |
| Certainty | Absolute (100%) | High (Relies on empirical models) | Moderate-High (Relies on DFT calc) |
| Sample State | Solid (or Liquid via Sponge) | Liquid/Solution | Liquid/Solution |
| Sample Qty | Microgram (Sponge) to Milligram | ||
| Time to Result | 2–7 Days (Crystallization dependent) | 1–2 Days | 1–3 Days |
| Key Limitation | Requires crystal growth or MOF host | Model failure for bulky | Requires accurate conformational search |
Technical Deep Dive: The X-ray Solution
To overcome the "Light Atom" and "Liquid" limitations of trifluoroethanol derivatives, two specific X-ray workflows are employed. These represent the "Product" in this comparison.
A. Heavy-Atom Derivatization (The Robust Standard)
Since the
-
Reagent:
-Bromobenzoyl chloride or 3,5-Dinitrobenzoyl chloride . -
Mechanism: The heavy atom (Bromine,
) provides a strong anomalous signal ( for Cu K ), allowing the Flack parameter to be determined with high precision ( ). -
Benefit: The bulky ester group often induces crystallization of liquid alcohols via
- stacking.
B. The Crystalline Sponge Method (For Volatiles)
For precious samples where derivatization is impossible, the Crystalline Sponge method utilizes a porous Metal-Organic Framework (MOF), typically
-
Mechanism: The MOF host provides the ordered lattice and the heavy atoms (Zn, I) for phasing. The guest molecules (TFE derivatives) order themselves within the pores.
-
Benefit: Allows "crystallography without crystallization" for volatile fluorinated liquids.
Comparative Analysis
X-ray vs. NMR (Mosher's Method)
Mosher's Method involves reacting the alcohol with
-
The Risk: The method relies on the "Mosher Model," which assumes a specific conformation where the
group, the carbonyl, and the methoxy group align in a plane. -
Failure Mode: In trifluoroethanol derivatives, the analyte's own
group can sterically clash with the MTPA reagent's group, distorting the conformation. This leads to anomalous ( ) values and incorrect assignments . -
X-ray Advantage: X-ray provides a direct atom-by-atom map, independent of conformational assumptions.
X-ray vs. VCD
VCD measures the differential absorption of circularly polarized IR light.
-
The Risk: Success depends on accurately modeling all solution-state conformers using Density Functional Theory (DFT). The high electronegativity and flexibility of TFE derivatives can make DFT energy calculations challenging.
-
X-ray Advantage: X-ray determines the single solid-state conformation (or host-guest conformation), eliminating the need to average Boltzmann populations of multiple conformers.
Experimental Protocol: X-ray Determination via -Bromobenzoate
This protocol ensures the generation of high-quality crystals suitable for absolute configuration determination of liquid trifluoroethanol derivatives.
Step 1: Derivatization
-
Dissolve the chiral
-trifluoromethyl alcohol (0.1 mmol) in anhydrous (2 mL). -
Add Pyridine (1.2 eq) and DMAP (catalytic, 0.1 eq).
-
Slowly add
-Bromobenzoyl chloride (1.1 eq) at 0°C. -
Stir at room temperature for 4–12 hours. Monitor by TLC.
-
Quench with saturated
, extract with , and purify via silica gel chromatography.
Step 2: Crystallization[1]
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Dissolve the purified ester in a minimum amount of Hexane/Ethyl Acetate (4:1) or Heptane/DCM .
-
Procedure: Place the vial in a vibration-free environment at 4°C. The heavy bromine atom facilitates packing.
Step 3: X-ray Data Collection & Analysis
-
Mounting: Mount the crystal at low temperature (100 K) to reduce thermal motion of the
group (which often suffers from rotational disorder). -
Source: Use Cu K
radiation ( Å) to maximize the anomalous signal of Bromine. -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate Friedel pair measurement.
-
Refinement: Refine the structure and calculate the Flack Parameter (
) .[1][2]-
Interpretation:
-
(with
): The model has the Correct Absolute Configuration. - : The model is Inverted (flip the enantiomer).
- : Twinning or incorrect space group.
-
(with
-
Decision Workflow (Visualization)
The following diagram outlines the logical pathway for selecting the appropriate method for trifluoroethanol derivatives.
Caption: Decision tree for selecting the optimal absolute configuration determination method for trifluoroethanol derivatives, prioritizing X-ray crystallography pathways.
References
-
Benchchem. Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Retrieved from
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495, 461–466. (The Crystalline Sponge Method).[3][4]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[5] Nature Protocols, 2, 2451–2458.
-
Parsons, S., & Flack, H. D. (2004). The use of X-ray crystallography to determine absolute configuration.[1][2][5][6][7] Chirality, 16, 388.
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
Sources
- 1. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Crystalline Sponge Method by Three-Dimensional Electron Diffraction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. spark904.nl [spark904.nl]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol
[1][2][3]
Part 1: Executive Summary & Immediate Action Card
Compound: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS No: 1347720-67-5 (Efavirenz Intermediate) Waste Classification: Halogenated Organic / Toxic [1][2][3][4]
This compound presents a dual-hazard profile: acute toxicity typical of halogenated anilines and thermal stability characteristic of trifluoromethyl (
🔴 Emergency Response (Spill/Exposure)[1][3]
| Scenario | Immediate Action |
| Spill (Solid) | Do not dry sweep. Dampen with inert oil or PEG to prevent dust.[1][2][3][4] Scoop into a sealed hazardous waste container. |
| Spill (Liquid) | Absorb with vermiculite or sand .[2][3][4] Do NOT use combustible materials (sawdust).[3][4] |
| Skin Contact | Wash immediately with soap and water for 15+ minutes.[3][4] Aniline derivatives can absorb through skin.[3][4] |
| Incompatibility | Keep away from ACIDS. The amine group can react exothermically.[3][4] Keep away from OXIDIZERS . |
Part 2: Chemical Profile & Hazard Identification[1][2][3][5][6][7]
To dispose of this chemical safely, you must understand the molecular behaviors that dictate the waste stream choice.
The Trifluoromethyl ( ) Challenge
The
-
Requirement: Disposal facilities must utilize High-Temperature Incineration (HTI) operating above 1,100^\circ\text{C} with rapid quenching and alkaline scrubbing to capture the resulting Hydrogen Fluoride (HF) gas [1, 2].[1][2][3]
The Chloro-Aniline Moiety
Aniline derivatives are notorious for their toxicity to aquatic life and potential for methemoglobinemia in humans.[2][3][4]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance / Spoiled Batches)
Applicability: Expired solids, spill cleanup residues, or filter cakes.[3][4]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth drum or jar.[1][2][3][4] Avoid metal containers if the waste is wet or acidic, as hydrolysis can generate corrosive HCl/HF.[3][4]
-
Segregation: Store in the Halogenated Solids satellite accumulation area.
-
Disposal Path: Transfer to a licensed hazardous waste incinerator capable of handling halogenated organics (RCRA Code typically falls under D022 if chloroform/related solvents are present, or general toxic waste codes depending on local regulations).[3][4]
Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)[1][3]
Applicability: Solvents (e.g., Ethyl Acetate, THF, Toluene) containing the dissolved compound.[3]
-
Stream Selection: Segregate strictly into the Halogenated Solvent Waste stream.[3][4]
-
Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved trifluoro-compound renders the entire mixture "Halogenated" for disposal purposes.[3]
-
-
pH Check: Ensure the waste stream is neutral or slightly alkaline.[3][4]
-
Bulking: Do not bulk with "Oxidizing Acids" (Nitric/Perchloric).[3][4]
-
Documentation: Log the estimated concentration of the fluorinated intermediate. High concentrations (>5%) may require specific declaration to the waste handler to adjust incineration feed rates (to manage HF scrubber load).[3][4]
Protocol C: Contaminated Labware (PPE, Glassware)[1][3]
-
Glassware: Triple rinse with a solvent capable of dissolving the compound (e.g., Acetone or Methanol).[3][4] Collect the first three rinses as Halogenated Liquid Waste (Protocol B).[3][4] The glassware can then be washed normally.[3][4]
-
PPE/Disposables: Gloves, weigh boats, and paper towels must be bagged in transparent polyethylene bags (3-mil thickness minimum), sealed, and placed in the Halogenated Solid Waste drum.[3]
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating this specific compound.
Caption: Segregation logic ensuring all traces of the trifluoromethyl group enter the halogenated waste stream for proper thermal destruction.
Part 5: Regulatory & Compliance Summary[2][3]
| Parameter | Specification | Note |
| RCRA Status (USA) | Hazardous Waste | Likely D-coded (if characteristic) or F-coded (if spent halogenated solvent).[1][2][3][4] |
| EPA Waste Code | D022 (if Chloroform present) or Halogenated Organic | Always profile as "Halogenated" to ensure incineration.[2][3][4] |
| DOT Shipping Name | Toxic solids, organic, n.o.s. | (1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol) |
| UN Number | UN 2811 (Typical for toxic organics) | Verify specific transport classification based on purity.[1][2][3][4] |
Expert Insight: The "Dilution" Trap
A common error in labs is diluting this compound into non-halogenated waste streams (like Acetone/Ethanol waste) to "save money."[3][4] Do not do this.
-
Illegal: It violates the "Mixing Rule" in many jurisdictions (rendering the whole drum halogenated).[3][4]
-
Unsafe: Standard fuel-blending cement kilns (often used for non-halogenated solvents) may not have the scrubbers to handle the HF generated by the
group, leading to illegal emissions and potential fines for your facility.[3][4]
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[3][4] EPA Technical Guidelines. Available at: [Link][1][3]
-
National Institutes of Health (NIH). Combustion ion chromatography for extractable organofluorine analysis. PMC8460640.[3][4] Available at: [Link]
Sources
- 1. Efavirenz Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone | 1448858-54-5 [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. reginfo.gov [reginfo.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
